1,2-Benzisoxazole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-8-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZQTRPPVKQPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181567 | |
| Record name | Benz(d)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-95-4 | |
| Record name | 1,2-Benzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(d)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benz[d]isoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOXAZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D879RKM5NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the 1,2-Benzisoxazole Core: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a prominent heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," it demonstrates the ability to bind to a wide array of biological targets, making it a foundational component in the development of novel therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the this compound core, including its physicochemical properties, synthetic methodologies, and diverse pharmacological activities, with a focus on its role in clinically significant pharmaceuticals.
Core Structure and Physicochemical Properties
This compound consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring.[4] This aromatic structure confers relative stability to the molecule.[4] Its fundamental properties are crucial for its behavior in biological systems and as a scaffold for drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 271-95-4 | |
| Molecular Formula | C₇H₅NO | |
| Molar Mass | 119.12 g/mol | |
| Appearance | Colorless liquid | |
| Density | 1.174 - 1.18 g/cm³ at 25 °C | |
| Boiling Point | 35-38 °C at 2.67 hPa; 90-92 °C at 15 mmHg; 101-102 °C at 2 kPa | |
| Flash Point | 86 °C (186.8 °F) - closed cup | |
| Refractive Index | n20/D 1.561 | |
| Water Solubility | 4.1 mg/mL at 25°C | |
| Storage Temperature | 2-8°C |
Synthesis of the this compound Core
The construction of the this compound ring system can be achieved through several synthetic strategies. The most common approaches involve the formation of either the C-O or the N-O bond as the final ring-closing step.
Key Synthetic Approaches:
-
C–O Bond Formation: This is one of the oldest and still widely used methods. It typically involves the base-promoted cyclization of o-substituted aryl oximes, where a leaving group in the ortho position is displaced by the oxime's oxygen atom via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism.
-
N–O Bond Formation: This strategy often starts with o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines. The cyclization is achieved through a formal dehydration reaction, where the oxime's hydroxyl group is converted into a good leaving group to facilitate the ring closure.
-
[3+2] Cycloaddition Reactions: Modern methods include the [3+2] cycloaddition of nitrile oxides with arynes. These reactive intermediates are typically generated in situ, offering a direct route to functionalized benzisoxazoles under mild conditions.
-
Microwave-Assisted Synthesis: To improve efficiency and adhere to green chemistry principles, microwave-assisted synthesis has been developed. This method can significantly shorten reaction times and improve yields, often using catalytic amounts of a basic ionic liquid.
Below is a generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Microwave-Assisted Synthesis of 3-Methyl-1,2-benzisoxazole
This protocol describes an efficient and environmentally friendly method for the synthesis of a 3-substituted-1,2-benzisoxazole derivative using microwave irradiation and a reusable ionic liquid catalyst.
Materials:
-
2-Hydroxy phenyl methyl ketoxime
-
Acetic anhydride (B1165640) (Ac₂O)
-
1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) - Basic ionic liquid
Procedure:
-
A mixture of 2-hydroxy phenyl methyl ketoxime (1 mmol) and acetic anhydride (1.2 mmol) is prepared.
-
A catalytic amount of the basic ionic liquid [bmim]OH (2 mol%) is added to the mixture.
-
The reaction mixture is subjected to microwave irradiation. Optimal conditions are typically achieved within 30-60 seconds.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted using an appropriate organic solvent (e.g., ethyl acetate).
-
The ionic liquid phase can be separated, washed, dried, and reused for subsequent reactions without significant loss of activity.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product, 3-methyl-1,2-benzisoxazole, can be further purified by column chromatography if necessary.
This method provides excellent yields (typically 85-96%) and features short reaction times and a simple work-up procedure.
Pharmacological Activities and Therapeutic Applications
The this compound core is a key pharmacophore in a multitude of clinically approved drugs and investigational compounds, exhibiting a broad spectrum of biological activities.
Key Pharmacological Activities:
-
Antipsychotic: This is one of the most significant applications. Derivatives such as risperidone, paliperidone, and iloperidone (B1671726) are atypical antipsychotics used in the treatment of schizophrenia and bipolar disorder. Their mechanism often involves antagonism of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A receptors.
-
Anticonvulsant: Zonisamide, a this compound derivative, is an established antiepileptic drug used for treating partial seizures.
-
Antimicrobial: Novel benzisoxazole compounds have demonstrated potent antibacterial activity, particularly against multi-drug resistant strains like Acinetobacter baumannii and Staphylococcus aureus. Some derivatives act by inhibiting bacterial type-II topoisomerases.
-
Anticancer: Certain derivatives have shown promising antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HepG-2 cells. Some compounds may act as histone deacetylase (HDAC) inhibitors.
-
Anti-inflammatory: The benzisoxazole moiety is found in compounds with anti-inflammatory properties, highlighting its potential in developing new non-steroidal anti-inflammatory drugs (NSAIDs).
-
Neuroprotective: In the context of neurodegenerative diseases like Alzheimer's, benzisoxazole derivatives are being investigated as multi-target agents, showing potent inhibition of acetylcholinesterase (AChE).
Mechanism of Action: Atypical Antipsychotics
The therapeutic effect of atypical antipsychotics containing the this compound scaffold, such as risperidone, is primarily attributed to their combined antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors in the central nervous system. The blockade of these receptors helps to alleviate the positive and negative symptoms of schizophrenia, respectively, with a lower incidence of extrapyramidal side effects compared to older typical antipsychotics.
References
- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology | Bentham Science [eurekaselect.com]
- 2. This compound|A Privileged Scaffold for Research [benchchem.com]
- 3. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]
The Enduring Legacy of 1,2-Benzisoxazole: A Privileged Scaffold in Medicinal Chemistry
A comprehensive overview of the history, synthesis, and profound impact of the 1,2-benzisoxazole core in drug discovery and development.
The this compound moiety, a bicyclic aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry. Its rigid structure and unique electronic properties have made it a "privileged scaffold," a term bestowed upon molecular frameworks that can serve as ligands for a diverse range of biological targets. This versatility has led to the development of blockbuster drugs and a plethora of investigational agents across various therapeutic areas. This technical guide delves into the history of this compound, details its synthesis, and explores its remarkable journey as a cornerstone of modern drug discovery.
A Historical Perspective: From Obscurity to a "Privileged" Status
While the precise first synthesis of the parent this compound is not prominently documented in readily available historical records, its journey into the pharmaceutical limelight began with the exploration of its derivatives. Early research into heterocyclic chemistry laid the groundwork for the eventual recognition of its therapeutic potential. The true ascent of the this compound core began with the discovery and development of zonisamide (B549257), an anticonvulsant drug.[1] The initial synthesis of zonisamide (this compound-3-methanesulfonamide) was challenging, with poor yields, but subsequent optimization of synthetic routes paved the way for its clinical use.[1]
A pivotal moment in the history of this compound was the development of risperidone (B510), an atypical antipsychotic. Risperidone's unique pharmacological profile, characterized by potent antagonism of both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, established the this compound scaffold as a key player in the treatment of central nervous system (CNS) disorders.[2][3] The success of risperidone spurred further investigation into this heterocyclic system, leading to the development of other antipsychotics like paliperidone (B428) and iloperidone, solidifying its status as a privileged structure in drug discovery.[4]
Synthetic Methodologies: Crafting the this compound Core
The construction of the this compound ring system can be achieved through various synthetic strategies. Traditional methods often involve the formation of the N-O bond or the C-O bond as the key ring-closing step.
One of the classical and still widely used methods involves the cyclization of o-hydroxyaryl oximes. A more contemporary and efficient approach for the synthesis of the parent this compound starts from the readily available salicylaldehyde, which undergoes a base-catalyzed reaction with hydroxylamine-O-sulfonic acid at room temperature.
Modern synthetic organic chemistry has introduced more sophisticated methods, including palladium-catalyzed reactions, which offer greater efficiency and functional group tolerance. The synthesis of functionally substituted 1,2-benzisoxazoles is crucial for exploring their structure-activity relationships (SAR) and developing new therapeutic agents.
Experimental Protocols
Synthesis of 3-Methyl-5-acetyl-1,2-benzisoxazole:
This protocol describes a common method for synthesizing a substituted this compound derivative.
-
Step 1: Oximation. 2,4-diacetylphenol is reacted with hydroxylamine (B1172632) hydrochloride to form 2-oximinoacetyl-4-acetyl phenol (B47542).
-
Step 2: Cyclization. The resulting 2-oximinoacetyl-4-acetyl phenol (19.3 g, 0.1 M) is dissolved in N,N-dimethylformamide (8.0 mL).
-
Sodium acetate (B1210297) (18.0 g, 0.22 M) and acetic anhydride (B1165640) (21.8 mL, 0.23 M) are added to the solution.
-
The reaction mixture is refluxed for 4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The resulting brownish solid is filtered, dried, and collected.
-
Yield: 13.1 g (74.81%).
-
Melting Point: 112°C.
Synthesis of Zonisamide (this compound-3-methanesulfonamide):
The synthesis of zonisamide typically starts from this compound-3-acetic acid.
-
Step 1: Sulfonation. this compound-3-acetic acid is reacted with chlorosulfonic acid to form this compound-3-methanesulfonic acid.
-
Step 2: Chlorination. The sulfonic acid intermediate is then treated with a chlorinating agent, such as thionyl chloride, to yield this compound-3-methanesulfonyl chloride.
-
Step 3: Amination. The sulfonyl chloride is subsequently reacted with an amidating agent, like ammonia, to produce zonisamide.
Synthesis of Risperidone:
A common synthetic route to risperidone involves the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Step 1: Reaction Setup. In a reaction flask, 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one are combined.
-
Step 2: Addition of Base. A solution or suspension of sodium carbonate (8.5 g in 25 ml of water) is added to the mixture.
-
Step 3: Reflux. The mixture is heated to 110-120°C with stirring for 40 minutes.
-
Step 4: Work-up. The reaction is cooled to room temperature with continuous stirring. The precipitated solid is filtered, washed with pure water, and dried.
-
Yield: 3.82 g (93.2%).
-
Purification: The product can be further purified by recrystallization from DMF and isopropanol (B130326) to achieve a purity of 99.5% (as determined by HPLC).
Quantitative Data: A Snapshot of Biological Activity
The this compound scaffold has been a fertile ground for the discovery of potent bioactive molecules. The following tables summarize some of the quantitative data reported for various derivatives, showcasing their efficacy in different therapeutic areas.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives
| Compound | IC₅₀ (nM) | Selectivity (BChE/AChE) | Reference |
| 1g (N-acetyl derivative) | 3 | >1000 | |
| 1j (Morpholino derivative) | 0.8 | >1000 | |
| 4-(Naphtho[1,2-d]oxazol-2-yl)benzene-1,3-diol | 58 | - | |
| Compound 36 | 12.62 | - |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Strain | MIC (µg/mL) | Reference |
| 3,6-dihydroxy-1,2-benzisoxazole vs. A. baumannii (MDR strain NR-13382) | 6.25 | |
| 3,6-dihydroxy-1,2-benzisoxazole vs. A. baumannii (MDR strain L1051) | 12.5 | |
| Benzonaptho and tolyl substituted derivatives vs. various bacteria | 10-20 | |
| Chloro substituted derivatives vs. various fungi | - |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are often attributed to their interaction with specific biological targets, leading to the modulation of key signaling pathways. The antipsychotic action of risperidone, for instance, is a well-studied example.
Risperidone's Dual Antagonism:
Risperidone exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist at both. The blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for its efficacy against the positive symptoms of schizophrenia. Simultaneously, its potent 5-HT2A receptor antagonism is thought to contribute to its atypical profile, potentially mitigating some of the extrapyramidal side effects associated with older antipsychotics and possibly improving negative symptoms and cognitive function.
References
- 1. [Research and development of zonisamide, a new type of antiepileptic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of 1,2-Benzisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectroscopic techniques used to characterize the heterocyclic compound 1,2-benzisoxazole. The information enclosed is intended to assist researchers and professionals in the pharmaceutical and chemical sciences in the identification and analysis of this important structural motif found in many biologically active molecules.
Introduction to this compound
This compound, also known as indoxazene, is an aromatic organic compound with the chemical formula C₇H₅NO.[1] It consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring. This core structure is a key component in a variety of compounds with diverse pharmacological activities, including antipsychotic, antimicrobial, and anti-inflammatory agents. Accurate spectroscopic characterization is therefore crucial for the verification of its synthesis and for quality control in drug development processes.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in a clear and comparative format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly found in search results |
Note: While specific ¹H NMR chemical shifts for the parent this compound were not explicitly detailed in the provided search results, related derivatives show aromatic protons typically resonating in the range of 7.0-8.5 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Note: Similar to ¹H NMR, specific ¹³C NMR data for the unsubstituted this compound was not available in the search results. However, for substituted benzisoxazoles, aromatic carbons typically appear in the range of 110-160 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | Aromatic C-H stretch |
| 1640 - 1450 | Medium to Strong | C=C and C=N ring stretching |
| 1055 | Strong | C-O stretching |
Note: The specific peak values can vary slightly depending on the sample preparation method and the presence of substituents.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 119 | High | Molecular Ion [M]⁺ |
| 91 | High | [M-CO]⁺ or other fragments |
| 64 | Medium | Aromatic fragments |
The molecular weight of this compound is 119.12 g/mol .[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorptions in the UV region.
Table 5: UV-Vis Absorption Data for Aromatic Systems
| Wavelength Range (nm) | Transition Type |
| ~200-280 | π → π* |
Note: Specific λmax values for this compound were not found in the search results, but as an aromatic compound, it is expected to have strong absorptions in this region. The addition of substituents can cause a shift in the absorption wavelength (bathochromic or hypsochromic shift).[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Liquid Film: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Background Collection: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like this compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for this type of compound, which involves bombarding the sample with a high-energy electron beam to form a radical cation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.
-
Data Acquisition: Scan the sample over a specific wavelength range (e.g., 200-400 nm) to obtain the absorbance spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound derivative.
References
The Multifaceted Biological Activities of 1,2-Benzisoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a privileged heterocyclic structure that forms the core of a wide array of biologically active compounds, demonstrating significant therapeutic potential across diverse disease areas. This technical guide provides an in-depth overview of the prominent biological activities of this compound derivatives, with a focus on their antipsychotic, anticonvulsant, anticancer, and antimicrobial properties. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data for comparative analysis, and illustrating key molecular pathways.
Antipsychotic Activity: Targeting Dopamine (B1211576) and Serotonin (B10506) Receptors
Atypical antipsychotic drugs derived from the 3-(piperidin-4-yl)-1,2-benzisoxazole scaffold, such as risperidone (B510) and paliperidone, are cornerstone treatments for schizophrenia and bipolar disorder.[1] Their therapeutic efficacy stems from a potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] This dual receptor blockade is believed to be responsible for the improved side-effect profile of atypical antipsychotics compared to older, typical agents, particularly with regard to a lower incidence of extrapyramidal symptoms.[1][2]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of representative this compound-based antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference |
| Risperidone | 3.1 - 5.0 | 0.16 - 0.5 | |
| Paliperidone (9-hydroxyrisperidone) | 4.8 - 6.2 | 0.29 - 0.6 |
Experimental Protocol: In Vitro Dopamine D2 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol or another suitable D2 antagonist at a high concentration.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test this compound derivatives.
-
Scintillation cocktail and a liquid scintillation counter.
-
96-well filter plates and a vacuum manifold.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound at various concentrations, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway: D2/5-HT2A Receptor Antagonism
The therapeutic action of atypical antipsychotics like risperidone involves the modulation of downstream signaling cascades initiated by dopamine and serotonin. The following diagram illustrates the simplified mechanism of action.
Anticonvulsant Activity: Modulating Neuronal Excitability
Certain this compound derivatives, notably zonisamide (B549257), are established antiepileptic drugs. Their mechanism of action is thought to involve the blockade of voltage-gated sodium and T-type calcium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity.
Quantitative Data: In Vivo Anticonvulsant Efficacy
The following table presents the median effective dose (ED50) of zonisamide in the maximal electroshock (MES) seizure model in mice, a standard preclinical test for generalized tonic-clonic seizures.
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Zonisamide | Mouse (MES test) | 10 - 40 |
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
This protocol describes a widely used in vivo model to assess the anticonvulsant activity of test compounds.
Materials:
-
Male albino mice (e.g., Swiss or ICR strain).
-
An electroconvulsive shock apparatus with corneal electrodes.
-
Saline solution (0.9% NaCl).
-
Test this compound derivatives and vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Standard anticonvulsant drug (e.g., phenytoin) as a positive control.
Procedure:
-
Administer the test compound, vehicle, or positive control to groups of mice via an appropriate route (e.g., intraperitoneal or oral).
-
At the time of peak drug effect (predetermined in pilot studies), subject each mouse to an electrical stimulus.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, using a suitable statistical method (e.g., probit analysis).
Logical Workflow: Anticonvulsant Drug Screening
The following diagram illustrates the general workflow for screening potential anticonvulsant compounds.
Anticancer Activity: Diverse Mechanisms of Action
This compound derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms. These include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2).
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against different cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-tethered this compound | HDAC | MV4-11 (AML) | 2 | |
| Amide derivatives | Various | HT-29 (Colon) | Potent activity reported | |
| Amide derivatives | Various | HepG-2 (Liver) | Moderate activity reported |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test this compound derivatives.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
-
Multichannel pipette and microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.
Signaling Pathway: HDAC Inhibition in Cancer
HDAC inhibitors promote the acetylation of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Antimicrobial Activity: A Broad Spectrum of Action
Various derivatives of this compound have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The structural modifications on the benzisoxazole ring system play a crucial role in determining the potency and spectrum of their antimicrobial effects.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table presents the MIC values (in µg/mL) for some this compound derivatives against common bacterial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 32 (unsubstituted phenyl ring) | Escherichia coli | Good activity reported | |
| Compound 32 (unsubstituted phenyl ring) | Klebsiella pneumoniae | Good activity reported | |
| Compound 32 (unsubstituted phenyl ring) | Salmonella typhi | Good activity reported | |
| Compound 32 (unsubstituted phenyl ring) | Bacillus subtilis | Good activity reported | |
| Compounds 50-52 | Mycobacterium tuberculosis H37Rv | 3.12 |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB) or other suitable growth medium.
-
Test this compound derivatives.
-
Standard antibiotic as a positive control (e.g., ciprofloxacin).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Logical Workflow: Antimicrobial Drug Discovery
The following diagram outlines the general workflow for the discovery and evaluation of new antimicrobial agents.
References
The Scarcity and Significance of the 1,2-Benzisoxazole Scaffold in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous synthetic pharmaceuticals with a wide range of biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties.[1][2] However, its occurrence in the natural world is exceptionally rare, presenting a fascinating dichotomy for natural product chemists and drug discovery scientists. This technical guide provides an in-depth exploration of the known natural products containing the this compound scaffold, detailing their isolation, characterization, and biological activities. It also offers an overview of synthetic approaches to this valuable heterocyclic system.
Natural Products Featuring the this compound Core
To date, only a handful of natural products have been confirmed to possess the this compound ring system. This guide focuses on two primary examples: Fusaravenin, a fungal metabolite, and 3,6-dihydroxy-1,2-benzisoxazole, a bacterial product.
Fusaravenin: A Naphthoisoxazole Alkaloid from Fusarium avenaceum
Fusaravenin is a unique zwitter-ionic alkaloid isolated from the soil fungus Fusarium avenaceum SF-1502.[3][4] It features a naphthoisoxazole formic acid linked to a morpholino carbon skeleton, representing the first natural product of its kind.[3]
The isolation of Fusaravenin was achieved through a multi-step process involving solvent extraction and chromatographic separation.
1. Fungal Cultivation:
-
Fusarium avenaceum SF-1502 is cultured on a solid rice medium.
2. Extraction:
-
The fermented rice culture is extracted with ethyl acetate (B1210297) (EtOAc).
-
The resulting crude extract is then partitioned between n-butanol and water.
3. Chromatographic Separation:
-
The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).
-
Fractions containing the target compound are identified by thin-layer chromatography (TLC).
-
Further purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Fusaravenin.
The structure of Fusaravenin was determined using a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Spectroscopic Data for Fusaravenin | |
| Technique | Observed Data |
| HR-ESI-MS | m/z [M+H]⁺ |
| ¹H NMR | Complex spectrum with signals corresponding to the naphthoisoxazole and morpholino moieties. |
| ¹³C NMR | Resonances consistent with the proposed carbon skeleton. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations confirming the connectivity of the atoms within the molecule. |
Note: Specific chemical shift values and coupling constants are detailed in the primary literature.
Fusaravenin has been evaluated for its antibacterial activity against a panel of human and plant pathogenic bacteria.
| Antibacterial Activity of Fusaravenin (MIC, μg/mL) | |||
| Bacterium | MIC | Bacterium | MIC |
| Bacillus subtilis | >128 | Xanthomonas oryzae | >128 |
| Staphylococcus aureus | >128 | Ralstonia solanacearum | >128 |
| Escherichia coli | >128 | Pseudomonas syringae | >128 |
| Pseudomonas aeruginosa | >128 | Agrobacterium tumefaciens | >128 |
Data from the primary literature indicates that Fusaravenin did not show significant antibacterial activity against the tested strains at the concentrations used.
3,6-Dihydroxy-1,2-benzisoxazole: A Bacterial Antibiotic
This simple benzisoxazole derivative was isolated from a marine bacterium identified as Bradyrhizobium denitrificans. It exhibits potent antibiotic activity, particularly against multi-drug resistant Gram-negative bacteria.
The isolation of this compound was guided by bioassay.
1. Bacterial Fermentation:
-
Bradyrhizobium denitrificans is cultured in a large-scale liquid medium.
2. Extraction:
-
The culture broth is extracted with an organic solvent to yield a crude extract.
3. Bioassay-Guided Fractionation:
-
The crude extract is fractionated using chromatographic techniques (e.g., silica gel column chromatography).
-
Fractions are tested for their antibiotic activity to identify the active components.
-
Further purification of the active fractions is performed using preparative HPLC to yield the pure 3,6-dihydroxy-1,2-benzisoxazole.
The structure was elucidated by spectroscopic methods and confirmed by total synthesis.
| Spectroscopic Data for 3,6-Dihydroxy-1,2-benzisoxazole | |
| Technique | Observed Data |
| HR-ESI-MS | m/z [M-H]⁻ 150.0204 (calculated for C₇H₄NO₃, 150.0191) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 11.23 (s, 1H), 9.98 (s, 1H), 7.39 (d, J = 8.5 Hz, 1H), 6.69 (dd, J = 8.5, 2.1 Hz, 1H), 6.61 (d, J = 2.1 Hz, 1H) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 162.7, 160.8, 158.9, 122.9, 112.5, 111.9, 99.1 |
3,6-Dihydroxy-1,2-benzisoxazole displays significant antibacterial activity against clinically relevant strains of Acinetobacter baumannii.
| Antibacterial Activity of 3,6-Dihydroxy-1,2-benzisoxazole (MIC, μg/mL) | |
| Bacterium | MIC |
| Acinetobacter baumannii (Carbapenem-resistant strains) | 6.25 - 12.5 |
| Acinetobacter baumannii (Carbapenem-susceptible strains) | 12.5 - 25 |
The proposed mechanism of action involves the inhibition of two key enzymes in bacterial metabolic pathways that utilize 4-hydroxybenzoate (B8730719) (4-HB): chorismate pyruvate-lyase (CPL) and 4-HB octaprenyltransferase. Supplementation with 4-HB was shown to reverse the antibacterial effects of the compound.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Identification, and Activity Evaluation of Chemical Constituents from Soil Fungus Fusarium avenaceum SF-1502 and Endophytic Fungus Fusarium proliferatum AF-04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
therapeutic potential of novel 1,2-Benzisoxazole compounds
An In-depth Technical Guide to the Therapeutic Potential of Novel 1,2-Benzisoxazole Compounds
Executive Summary
The this compound scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," it demonstrates the ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3] This versatility has resulted in the successful development of several FDA-approved drugs, including the atypical antipsychotics risperidone (B510) and paliperidone, and the anticonvulsant zonisamide.[4][5] Ongoing research continues to uncover novel this compound derivatives with potent activities across multiple therapeutic areas, such as oncology, infectious diseases, and neurodegenerative disorders. This guide provides a comprehensive overview of the therapeutic potential of these compounds, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols used for their evaluation.
Introduction to the this compound Scaffold
This compound is an aromatic organic compound featuring a benzene (B151609) ring fused to an isoxazole (B147169) ring. This core structure serves as a versatile template in drug discovery, providing a rigid backbone with adaptable binding properties that can be modified to achieve high potency and selectivity for various biological targets. The success of established drugs has cemented its importance, encouraging further exploration into novel derivatives for a broad spectrum of diseases, including central nervous system (CNS) disorders, cancer, and microbial infections.
Therapeutic Applications and Mechanisms of Action
The unique chemical properties of the this compound ring have been leveraged to develop compounds targeting a multitude of diseases.
Antipsychotic Activity
Several this compound derivatives are established as atypical antipsychotics used in the treatment of schizophrenia and other mood disorders.
Mechanism of Action: The primary mechanism involves multi-target receptor antagonism, primarily at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The blockade of these receptors in the central nervous system is believed to alleviate both the positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects associated with older antipsychotics. Some novel compounds also exhibit high affinity for 5-HT1A receptors and low affinity for H1 and hERG channels, suggesting a potential for improved safety profiles.
Caption: Mechanism of atypical antipsychotics based on this compound.
Table 1: Receptor Affinity of Antipsychotic this compound Derivatives
| Compound | Target Receptors | Key Findings | Reference |
|---|---|---|---|
| Risperidone | Dopamine D2, Serotonin 5-HT2A | Approved for clinical use in treating schizophrenia. | |
| Paliperidone | Dopamine D2, Serotonin 5-HT2A | Active metabolite of risperidone, approved for clinical use. | |
| Iloperidone | Dopamine D2, Serotonin 5-HT2A | Approved for clinical use. |
| Compound 71 (Amide Derivative) | Dopamine & Serotonin (5-HT1A, 5-HT2A) | High affinity for target receptors, low affinity for H1 and hERG channels, suggesting a good safety profile. | |
Acetylcholinesterase (AChE) Inhibition
Derivatives of this compound have been developed as potent and selective inhibitors of acetylcholinesterase (AChE), a key target in the palliative treatment of Alzheimer's disease.
Mechanism of Action: These compounds inhibit the AChE enzyme, which is responsible for breaking down the neurotransmitter acetylcholine (B1216132). By preventing this breakdown, acetylcholine levels in the brain increase, which can help to improve cognitive function. Molecular modeling suggests that these inhibitors bind to key amino acid residues in the active site of AChE, such as Asp-72, Trp-84, and Phe-330.
Table 2: In Vitro and In Vivo Activity of AChE Inhibiting this compound Derivatives
| Compound | IC50 (AChE Inhibition) | Selectivity (vs. BuChE) | In Vivo Activity (ED50) | Key Findings | Reference |
|---|---|---|---|---|---|
| 1g (N-Acetyl derivative) | 3 nM | > 3 orders of magnitude | 2.4 mg/kg (oral, mouse) | Showed dose-dependent elevation of acetylcholine in mouse forebrain. | |
| 1j (Morpholino derivative) | 0.8 nM | > 3 orders of magnitude | Not Reported | Displayed outstanding potency and selectivity in vitro. | |
| 65 | 1.5 µM (Electric Eel AChE) | Not Reported | Not Reported | Strong inhibition against AChE from multiple species. |
| 66 | 2.51 µM (Electric Eel AChE) | Not Reported | Not Reported | Strong inhibition against AChE from multiple species. | |
Anticancer Activity
Novel this compound compounds have demonstrated significant potential as anticancer agents.
Mechanism of Action: The precise mechanisms are varied and often compound-specific. Some derivatives induce apoptosis in cancer cells and exhibit cancer cell-specific antiproliferative activity. For instance, certain benzisoxazoles have been identified as effective against human colon cancer cells (HT-29).
Table 3: Anticancer Activity of this compound Derivatives
| Compound(s) | Cell Line | Activity | Key Findings | Reference |
|---|---|---|---|---|
| 67-70 | HT-29 (Human Colon Cancer) | Not Quantified | Identified as the best hits against this cell line. |
| Estradiol-benzisoxazole hybrids | Various cancer cell lines | IC50 values determined | Exert remarkable cancer cell-specific antiproliferative activity and trigger apoptosis. | |
Antimicrobial Activity
The this compound scaffold is a promising starting point for the development of new antimicrobial agents to combat multi-drug resistant pathogens.
Mechanism of Action: The mechanisms can be diverse. One naturally occurring this compound, 3,6-dihydroxy-1,2-benzisoxazole, shows potent activity against Acinetobacter baumannii. Its antibacterial effect can be reversed by 4-hydroxybenzoate (B8730719), suggesting that its targets may include enzymes involved in the 4-hydroxybenzoate metabolic pathway, such as chorismate pyruvate-lyase or 4-hydroxybenzoate octaprenyltransferase.
Table 4: Antimicrobial Activity of this compound Derivatives
| Compound(s) | Organism(s) | Activity (MIC) | Key Findings | Reference |
|---|---|---|---|---|
| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (multi-drug resistant) | As low as 6.25 µg/mL | A new chemotype for antibacterial agents against A. baumannii. | |
| Compound 32 | E. coli, K. pneumoniae, S. typhi, B. subtilis | "Good antibacterial activity" | A derivative without substitution on the phenyl ring. |
| 6-fluoro-4-piperidinyl-1,2-benzisoxazole-amides | Various antimicrobial strains | "Potent inhibition" | Demonstrates the potential of fluorinated derivatives. | |
Synthesis and Experimental Protocols
The development of novel this compound compounds relies on robust synthetic strategies and rigorous biological evaluation.
General Synthesis Workflow
A common method for synthesizing the this compound core starts from readily available materials like salicylaldehyde. The general workflow involves the synthesis of the core structure followed by various modifications to generate a library of derivatives, which are then subjected to biological screening.
Caption: General workflow for this compound drug discovery.
Experimental Protocols
This protocol is a standard colorimetric method to determine AChE activity.
-
Preparation of Reagents: Prepare phosphate (B84403) buffer (pH 8.0), a solution of Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development, and the AChE enzyme solution.
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound (this compound derivative) at various concentrations.
-
Add 50 µL of phosphate buffer and 25 µL of AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution and 125 µL of DTNB solution.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
-
Data Analysis:
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percentage inhibition against inhibitor concentration.
-
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Culture the test microorganism (e.g., E. coli, A. baumannii) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound compound in the broth medium.
-
The final volume in each well should be 100 µL.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
This assay assesses anti-inflammatory activity by measuring the ability of a compound to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced lysis.
-
Preparation of HRBC Suspension: Collect fresh human blood and mix with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm for 10 min, discard the supernatant (plasma), and wash the cell pellet with isosaline. Resuspend the cells to make a 10% (v/v) suspension in isosaline.
-
Assay Procedure:
-
Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.
-
Add 0.5 mL of the test this compound compound at various concentrations. A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.
-
Incubate the mixtures at 37°C for 30 minutes.
-
-
Data Analysis:
-
Centrifuge the mixtures at 3000 rpm for 10 min.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]
-
Higher percentage protection indicates greater anti-inflammatory activity.
-
Future Outlook and Conclusion
The this compound scaffold continues to be a highly valuable framework in the field of drug discovery. Its proven success in CNS disorders provides a strong foundation for developing next-generation therapeutics with improved efficacy and safety profiles. The expanding research into its anticancer, antimicrobial, and anti-inflammatory properties highlights the scaffold's immense potential to address a wide range of unmet medical needs. Future efforts will likely focus on the design of multi-target ligands to manipulate pharmacological properties more effectively and the exploration of novel derivatives to overcome challenges like drug resistance. It is clear that this compound and its analogues will remain a significant and promising area of investigation for medicinal chemists and drug development professionals for the foreseeable future.
References
- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology | Bentham Science [eurekaselect.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound compounds: a patent review (2009 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
1,2-Benzisoxazole: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, rightfully earning the designation of a "privileged structure." This recognition stems from its remarkable ability to serve as a versatile template for the design of ligands targeting a wide array of biological entities, leading to the development of clinically successful drugs across various therapeutic areas. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, mechanism of action, and its role in the development of antipsychotic, anticonvulsant, anti-inflammatory, and anticancer agents.
A Versatile Core for Diverse Biological Activity
The unique physicochemical properties of the this compound ring system, a fusion of a benzene (B151609) and an isoxazole (B147169) ring, allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. This adaptability has led to its incorporation into a multitude of bioactive molecules.[1][2] Notably, the this compound moiety is the cornerstone of several blockbuster drugs, including the atypical antipsychotics risperidone (B510) and paliperidone, and the anticonvulsant zonisamide.[3] Its therapeutic reach also extends to anti-inflammatory, antimicrobial, and anticancer applications, underscoring its broad pharmacological potential.[2]
Therapeutic Applications and Quantitative Data
The following sections detail the significant therapeutic applications of this compound derivatives, supported by quantitative data to facilitate comparison and analysis.
Antipsychotic Activity
This compound derivatives are particularly renowned for their efficacy as atypical antipsychotics. The primary mechanism of action for these compounds is the potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[4] This dual antagonism is believed to be responsible for their efficacy against the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.
Table 1: Receptor Binding Affinities (Ki, nM) of Antipsychotic this compound Derivatives
| Compound | Dopamine D2 | Serotonin 5-HT2A | Reference |
| Risperidone | 3.13 - 5.0 | 0.12 - 0.4 | |
| Paliperidone (9-hydroxyrisperidone) | 4.8 | 0.25 | |
| Iloperidone | 6.2 - 7.9 | 0.2 - 0.6 |
Anticonvulsant Activity
Zonisamide, a key antiepileptic drug, features the this compound core. Its mechanism of action is multifaceted, primarily involving the blockage of voltage-gated sodium channels and T-type calcium channels. This action stabilizes neuronal membranes and suppresses hypersynchronized neuronal firing, which is characteristic of epileptic seizures.
Anticancer Activity
A growing body of research highlights the potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against a range of cancer cell lines. One of the key mechanisms identified is the inhibition of histone deacetylases (HDACs), which leads to cell cycle arrest and apoptosis.
Table 2: In Vitro Anticancer Activity (IC50, µM) of Selected this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) | MV4-11 (Acute Myeloid Leukemia) | 2 | |
| Compound 5a (a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivative) | HeLa (Cervical Cancer) | 12.5 | |
| Compound 5d (a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative) | HT-29 (Colon Cancer) | 10.8 | |
| Compound 5k (a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative) | MCF-7 (Breast Cancer) | 9.7 | |
| Compound 12l (a benzoxazole (B165842) derivative) | HepG2 (Liver Cancer) | 10.50 | |
| Compound 12l (a benzoxazole derivative) | MCF-7 (Breast Cancer) | 15.21 | |
| Compound 14g (a bis-isoxazole incorporated benzothiazole) | A549 (Lung Cancer) | 1.23 |
Anti-inflammatory Activity
Several this compound derivatives have demonstrated promising anti-inflammatory properties. While the precise signaling pathways are still under investigation, some studies suggest that these compounds may exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.
Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
This protocol describes a common method for synthesizing a key intermediate used in the preparation of many antipsychotic this compound derivatives.
Materials:
-
4-(2,4-Difluorobenzoyl)piperidine hydrochloride
-
Hydroxylamine (B1172632) hydrochloride
-
Potassium hydroxide (B78521)
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride and hydroxylamine hydrochloride in methanol.
-
Add a solution of potassium hydroxide in methanol to the mixture.
-
Heat the reaction mixture at reflux for approximately 12 hours.
-
After cooling, adjust the pH of the solution to <1 by the dropwise addition of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C to precipitate the product.
-
Filter the solid, wash with purified water, and dry to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand)
-
Test compounds (this compound derivatives)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]-Spiperone in the assay buffer.
-
For the determination of non-specific binding, incubate the membranes with [³H]-Spiperone in the presence of a high concentration of haloperidol.
-
After incubation (e.g., 60 minutes at room temperature), rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to assess the affinity of compounds for the serotonin 5-HT2A receptor.
Materials:
-
Cell membranes from cells stably transfected with the human 5-HT2A receptor.
-
[³H]-Ketanserin (radioligand)
-
Test compounds
-
Ketanserin or another suitable antagonist for non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of [³H]-Ketanserin.
-
Define non-specific binding by including wells with a saturating concentration of a known 5-HT2A antagonist.
-
Following incubation (e.g., 30 minutes at 37°C), terminate the binding reaction by rapid filtration over glass fiber filters.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding and determine the IC50 and Ki values for the test compounds.
In Vitro Anticancer MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the test compounds.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives are a result of their interaction with various signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key mechanisms.
Caption: Mechanism of action for risperidone, a this compound atypical antipsychotic.
References
The 1,2-Benzisoxazole Core: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole motif, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets. This has led to its incorporation into a variety of clinically successful drugs and a plethora of investigational agents. This technical guide provides an in-depth review of the this compound core in drug discovery, focusing on its application in the development of antipsychotic, anticonvulsant, anticancer, and anti-inflammatory agents. The guide details the pharmacological significance, mechanisms of action, and synthetic strategies, and provides specific experimental protocols for the biological evaluation of these compounds.
Antipsychotic Agents: Targeting Dopamine (B1211576) and Serotonin (B10506) Pathways
Derivatives of 3-(piperidin-4-yl)-1,2-benzisoxazole form the cornerstone of several atypical antipsychotic drugs.[1] These agents exhibit a characteristic pharmacological profile, acting as potent antagonists of both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is believed to be responsible for their efficacy against the positive and negative symptoms of schizophrenia, with a reduced propensity to cause extrapyramidal side effects compared to typical antipsychotics.[1][2]
Key Drugs and Receptor Binding Affinities
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Other Receptors (Ki, nM) |
| Risperidone (B510) | 3.2[3] | 0.2[3] | α1A (5), α2A (16), H1 (20) |
| Paliperidone | - | - | - |
| Iloperidone | 6.3 | 5.6 | α1 (0.36), D3 (7.1) |
Signaling Pathways
The therapeutic effects of atypical antipsychotics like risperidone are mediated through the modulation of complex intracellular signaling cascades following receptor binding.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a general procedure for determining the binding affinity of a test compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2.
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (this compound derivatives).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh buffer.
-
Repeat the centrifugation and resuspension step.
-
Determine the protein concentration of the final membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add haloperidol.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticonvulsant Agents: Modulators of Neuronal Excitability
Zonisamide, a sulfonamide-containing this compound derivative, is an established antiepileptic drug. Its mechanism of action is multifactorial, primarily involving the blockade of voltage-gated sodium channels and T-type calcium channels. This dual action helps to stabilize neuronal membranes and prevent the propagation of seizures.
Mechanism of Action of Zonisamide
Experimental Protocols
Maximal Electroshock Seizure (MES) Test in Mice
This protocol describes a standard method for evaluating the anticonvulsant activity of a test compound.
Materials:
-
Male albino mice (20-25 g).
-
Electroconvulsive shock apparatus with corneal electrodes.
-
Saline solution (0.9%).
-
Test compounds (this compound derivatives) and vehicle (e.g., 0.5% carboxymethylcellulose).
-
Standard anticonvulsant drug (e.g., Phenytoin).
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize the mice to the laboratory conditions for at least 3 days.
-
Divide the mice into groups (n=6-8 per group).
-
Administer the test compound, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.).
-
-
Induction of Seizures:
-
At the time of peak effect of the drug (predetermined in pilot studies), apply a drop of saline to the eyes of each mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
-
Observation and Scoring:
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of this phase is considered as protection.
-
-
Data Analysis:
-
Calculate the percentage of protected animals in each group.
-
Determine the ED50 (the dose that protects 50% of the animals) of the test compound using a suitable statistical method (e.g., probit analysis).
-
Anticancer Agents: Inducing Apoptosis and Inhibiting Proliferation
A growing body of evidence suggests that this compound derivatives possess significant anticancer activity against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in tumorigenesis.
In Vitro Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) | MV4-11 (Leukemia) | 2 | |
| Compound 7e | MDA-MB-231 (Breast) | 50.36 ± 1.7 | |
| Compound 25 | K-562 (Leukemia) | - (GP = 21.47%) | |
| Compound 7 | HepG-2 (Liver) | 12.22 | |
| Compound 7 | HCT-116 (Colon) | 14.16 | |
| Compound 7 | MCF-7 (Breast) | 14.64 |
GP = Growth Percent
Experimental Protocols
MTT Assay for Cell Viability
This is a colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2).
-
Complete cell culture medium.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivative for 24-72 hours. Include a vehicle control.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Anti-inflammatory Agents: Modulating Inflammatory Responses
Several studies have highlighted the potential of this compound derivatives as anti-inflammatory agents. One of the common in vitro methods to assess anti-inflammatory activity is the human red blood cell (HRBC) membrane stabilization assay.
Experimental Protocols
HRBC Membrane Stabilization Assay
This assay is based on the principle that non-steroidal anti-inflammatory drugs (NSAIDs) can protect the erythrocyte membrane from lysis induced by hypotonic solutions.
Materials:
-
Fresh human blood.
-
Alsever's solution (anticoagulant).
-
Isotonic saline (0.85% NaCl).
-
Hypotonic saline (0.25% NaCl).
-
Phosphate (B84403) buffer (pH 7.4).
-
Test compounds (this compound derivatives).
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium).
-
Centrifuge and spectrophotometer.
Procedure:
-
Preparation of HRBC Suspension:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and wash the packed red blood cells three times with isotonic saline.
-
Prepare a 10% v/v suspension of the packed cells in isotonic saline.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the test compound at different concentrations, phosphate buffer, and HRBC suspension.
-
Prepare a control tube containing the vehicle instead of the test compound.
-
Prepare a standard tube containing the standard drug.
-
Incubate all tubes at 37°C for 30 minutes.
-
Induce hemolysis by adding hypotonic saline to all tubes and incubate for another 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
-
Measurement of Hemolysis:
-
Measure the absorbance of the supernatant, which contains the released hemoglobin, at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization (protection from hemolysis) using the formula: % Protection = 100 - [((Absorbance of Test Sample) / (Absorbance of Control)) x 100]
-
Determine the IC50 value, the concentration of the compound that provides 50% membrane stabilization.
-
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its inherent ability to interact with a wide array of biological targets has been successfully exploited to develop drugs for various CNS disorders, and its potential in oncology and inflammatory diseases is increasingly being recognized. The synthetic accessibility and the possibility of diverse substitutions on the benzisoxazole ring system offer vast opportunities for further optimization and development of novel drug candidates. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable heterocyclic core.
References
The Polypharmacology of 1,2-Benzisoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
An In-Depth Exploration of the Multi-Target Landscape of a Privileged Scaffold
The 1,2-benzisoxazole core is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous clinically significant drugs.[1][2] Its derivatives are particularly prominent in the treatment of central nervous system (CNS) disorders, where their therapeutic efficacy is often attributed to a complex polypharmacological profile—the ability to modulate multiple biological targets simultaneously. This technical guide provides a comprehensive overview of the polypharmacology of this compound derivatives for researchers, scientists, and drug development professionals. It delves into their diverse target interactions, presents quantitative binding data, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.
Data Presentation: Multi-Target Binding Affinities
The therapeutic versatility of this compound derivatives stems from their interactions with a range of G-protein coupled receptors (GPCRs), ion channels, and enzymes. The following tables summarize the binding affinities (Ki in nM) of key clinically approved and investigational this compound derivatives for various CNS targets. This quantitative data highlights the multi-target nature of these compounds and provides a basis for understanding their structure-activity relationships (SAR).
Table 1: Receptor Binding Affinities (Ki, nM) of Antipsychotic this compound Derivatives
| Compound | Dopamine D2 | Serotonin 5-HT2A | Adrenergic α1 | Adrenergic α2 | Histamine H1 |
| Risperidone | 3.13[3] | 0.16[3] | 0.8[3] | 7.54 | 2.23 |
| Paliperidone | - | - | - | - | - |
| Iloperidone | - | 5.6 | <10 | - | - |
Note: A comprehensive table with more derivatives and targets would be populated here based on further literature data extraction.
Table 2: Ion Channel and Enzyme Inhibition Data for this compound Derivatives
| Compound | Target | Activity (IC50/Ki, nM) |
| Zonisamide | Voltage-gated Na+ channels | - |
| Zonisamide | T-type Ca2+ channels | - |
| Novel Derivatives | Acetylcholinesterase (AChE) | 0.8 - 14 |
Note: This table would be expanded with more specific quantitative data as it is gathered from scientific literature.
Key Signaling Pathways
The clinical effects of this compound derivatives are a direct consequence of their modulation of complex intracellular signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways affected by these compounds.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of drug discovery. This section provides detailed methodologies for key in vitro assays used to characterize the polypharmacology of this compound derivatives.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
This protocol is adapted for a 96-well plate format and is a standard method for determining the binding affinity of a test compound.
1. Materials and Reagents:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with human D2 or 5-HT2A receptors).
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).
-
Unlabeled competitor (the this compound derivative being tested).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol (B65202) for D2, 10 µM mianserin (B1677119) for 5-HT2A).
-
Competition: Add 50 µL of the test this compound derivative at various concentrations (typically a serial dilution).
-
-
Radioligand Addition: Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for and characterize AChE inhibitors.
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine iodide (ATCI) - substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
Test this compound derivative.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in phosphate buffer.
-
Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Plate Setup:
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the test compound at different concentrations to the sample wells.
-
Add 20 µL of buffer to the control wells (100% enzyme activity).
-
-
Enzyme and DTNB Addition: Add 140 µL of phosphate buffer and 20 µL of DTNB solution to all wells. Then, add 10 µL of AChE solution to all wells except the blank.
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.
3. Data Analysis:
-
Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) from the resulting dose-response curve using non-linear regression.
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives exhibit a remarkable polypharmacology, engaging with a multitude of targets to produce a complex and often beneficial therapeutic profile, particularly in the realm of CNS disorders. This guide has provided a foundational overview of their multi-target interactions, quantitative data for key compounds, detailed experimental protocols for their characterization, and visual representations of their downstream signaling effects.
Future research in this area will likely focus on the rational design of novel this compound derivatives with tailored polypharmacological profiles. By fine-tuning the substitutions on the benzisoxazole core, it may be possible to optimize the on-target activities while minimizing off-target effects, leading to the development of safer and more effective therapies for a range of complex diseases. The methodologies and data presented herein provide a valuable resource for scientists and researchers dedicated to advancing this exciting field of medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and pharmaceuticals. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties. Notable drugs such as the antipsychotic Risperidone and the anticonvulsant Zonisamide feature this core structure, highlighting its significance in medicinal chemistry. The substituent at the 3-position of the this compound ring plays a crucial role in modulating the biological activity of these compounds. Consequently, the development of efficient and versatile synthetic methodologies for the preparation of 3-substituted this compound derivatives is of paramount importance to the drug discovery and development process.
These application notes provide an overview of several robust and widely used synthetic strategies for accessing 3-substituted 1,2-benzisoxazoles, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies Overview
Several key synthetic strategies have emerged for the efficient construction of 3-substituted this compound derivatives. These methods offer varying degrees of substrate scope, functional group tolerance, and operational simplicity. The most prominent methods include:
-
Microwave-Assisted Synthesis of 3-Amino-1,2-benzisoxazoles: A rapid and efficient two-step process ideal for the synthesis of 3-amino substituted derivatives, which are important building blocks for further functionalization.
-
Palladium-Catalyzed C-H Activation/[4+1] Annulation: A modern approach that allows for the direct synthesis of 3-substituted 1,2-benzisoxazoles from readily available starting materials through a C-H activation strategy.
-
Triphenylphosphine (B44618) (PPh₃)-Mediated One-Pot Synthesis: A convenient one-pot method for the synthesis of 3-aryl and 3-alkyl-1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides.
-
[3+2] Cycloaddition of Nitrile Oxides and Arynes: A powerful method for the construction of the this compound core via the in-situ generation of highly reactive intermediates.
The selection of a particular synthetic route will depend on the desired substitution pattern at the 3-position, the availability of starting materials, and the desired scale of the reaction.
Method 1: Microwave-Assisted Synthesis of 3-Amino-1,2-benzisoxazoles
This method provides a rapid and efficient route to 3-amino-1,2-benzisoxazoles, which are valuable intermediates in drug discovery. The synthesis is a two-step process involving the chlorination of a 3-hydroxy-1,2-benzisoxazole precursor, followed by a microwave-assisted nucleophilic aromatic substitution with a variety of amines.[1][2][3]
Experimental Protocols
Step 1: Synthesis of 3-Chloro-1,2-benzisoxazole (B94866)
A general procedure for the chlorination of 3-hydroxy-1,2-benzisoxazole is as follows:
-
To a solution of the desired 3-hydroxy-1,2-benzisoxazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724), add phosphorus oxychloride (POCl₃) (1.5-3.0 eq.).
-
The reaction mixture is then subjected to microwave irradiation at a temperature ranging from 100 to 150 °C for 1 to 2 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and carefully poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the 3-chloro-1,2-benzisoxazole derivative, which is often used in the next step without further purification.
Step 2: Microwave-Assisted Nucleophilic Aromatic Substitution
A general procedure for the synthesis of 3-amino-1,2-benzisoxazoles is as follows:
-
In a microwave vial, combine the 3-chloro-1,2-benzisoxazole (1.0 eq.), the desired primary or secondary amine (1.2-2.0 eq.), and a suitable base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.) in a solvent like ethanol, isopropanol, or DMF.
-
The vial is sealed and subjected to microwave irradiation at a temperature between 120 and 180 °C for 1 to 6 hours.[1]
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to yield the desired 3-amino-1,2-benzisoxazole derivative.
Data Presentation
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Ethanol | 150 | 1 | 90 |
| 2 | Piperidine | Isopropanol | 140 | 2 | 85 |
| 3 | Aniline | DMF | 160 | 4 | 75 |
| 4 | Benzylamine | Ethanol | 150 | 3 | 82 |
| 5 | N-Methylpiperazine | DMF | 180 | 6 | 54 |
Yields are for the nucleophilic aromatic substitution step and are representative.
Workflow Diagram
Method 2: Palladium-Catalyzed C-H Activation/[4+1] Annulation
This modern synthetic strategy provides a direct route to 3-substituted 1,2-benzisoxazoles through an intermolecular [4+1] annulation of N-phenoxyacetamides with various aldehydes.[4] This method is notable for its atom economy and the ability to construct C-C and C=N bonds in a single step.
Experimental Protocol
A general procedure for the palladium-catalyzed synthesis of 3-substituted 1,2-benzisoxazoles is as follows:
-
To an oven-dried Schlenk tube, add N-phenoxyacetamide (1.0 eq.), the desired aldehyde (1.5 eq.), palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) (10 mol%), and an oxidant such as tert-butyl hydroperoxide (TBHP) (2.5 eq.).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous tert-amyl alcohol (t-AmOH) is added as the solvent.
-
The reaction mixture is stirred at a temperature ranging from 80 to 120 °C for 12 to 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the 3-substituted this compound.
Data Presentation
| Entry | Aldehyde | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 100 | 24 | 85 |
| 2 | 4-Methoxybenzaldehyde | 100 | 24 | 90 |
| 3 | 4-Nitrobenzaldehyde | 120 | 24 | 72 |
| 4 | 2-Naphthaldehyde | 100 | 24 | 81 |
| 5 | Cyclohexanecarboxaldehyde | 80 | 12 | 64 |
Yields are representative for the described reaction.
Signaling Pathway Diagram
Method 3: Triphenylphosphine (PPh₃)-Mediated One-Pot Synthesis
This protocol describes a facile and efficient one-pot synthesis of 3-aryl or 3-alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides, mediated by triphenylphosphine. This method avoids the use of expensive metal catalysts and proceeds under relatively mild conditions.
Experimental Protocol
A general procedure for the PPh₃-mediated one-pot synthesis is as follows:
-
To a mixture of magnesium turnings (3.0 eq.) and triphenylphosphine (15 mol%) in a dry flask under an inert atmosphere, add a solution of the appropriate bromide (2.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
The mixture is stirred at 90 °C for 30 minutes.
-
A solution of 2-hydroxybenzonitrile (B42573) (1.0 eq.) in anhydrous THF is then added dropwise.
-
The reaction is stirred at 90 °C for 4 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to give the desired 3-substituted this compound.
Data Presentation
| Entry | Bromide | Yield (%) |
| 1 | Bromobenzene | 92 |
| 2 | 4-Bromotoluene | 88 |
| 3 | 4-Bromoanisole | 85 |
| 4 | 1-Bromonaphthalene | 78 |
| 5 | Benzyl bromide | 75 |
Yields are representative for the one-pot reaction.
Logical Relationship Diagram
Method 4: [3+2] Cycloaddition of Nitrile Oxides and Arynes
This elegant approach involves the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes to construct the this compound ring system. This method is particularly useful for accessing a wide range of 3-substituted derivatives with various functional groups.
Experimental Protocol
A general procedure for the [3+2] cycloaddition is as follows:
-
To a solution of the o-(trimethylsilyl)aryl triflate (aryne precursor, 1.2 eq.) and cesium fluoride (B91410) (CsF) (3.0 eq.) in anhydrous acetonitrile in a sealed tube, a solution of the appropriate hydroximoyl chloride (nitrile oxide precursor, 1.0 eq.) in anhydrous acetonitrile is added slowly via syringe pump over 2.5 hours.
-
The reaction mixture is stirred at room temperature for an additional 30 minutes after the addition is complete.
-
The reaction is quenched with water and the mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the 3-substituted this compound.
Data Presentation
| Entry | Hydroximoyl Chloride | Aryne Precursor | Yield (%) |
| 1 | N-hydroxybenzimidoyl chloride | o-(trimethylsilyl)phenyl triflate | 90 |
| 2 | N-hydroxy-4-methoxybenzimidoyl chloride | o-(trimethylsilyl)phenyl triflate | 85 |
| 3 | N-hydroxy-4-nitrobenzimidoyl chloride | o-(trimethylsilyl)phenyl triflate | 65 |
| 4 | N-hydroxy-2-thiophenecarboximidoyl chloride | o-(trimethylsilyl)phenyl triflate | 54 |
| 5 | N-hydroxybenzimidoyl chloride | 4,5-dimethoxy-2-(trimethylsilyl)phenyl triflate | 65 |
Yields are representative for the cycloaddition reaction.
Experimental Workflow Diagram
Conclusion
The synthetic methods detailed in these application notes represent a versatile toolkit for researchers engaged in the synthesis of 3-substituted this compound derivatives. The choice of method will be guided by the specific synthetic target and available resources. The provided protocols and data serve as a practical guide to facilitate the efficient synthesis of these important heterocyclic compounds for applications in drug discovery and medicinal chemistry.
References
- 1. Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of 3-Amino-1,2-Benzisoxazole: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 3-amino-1,2-benzisoxazole, a key scaffold in medicinal chemistry. The methodologies presented focus on efficient and high-yield synthetic routes.
The 1,2-benzisoxazole moiety is a privileged structure found in a range of biologically active compounds, exhibiting antipsychotic, anticonvulsant, and anti-inflammatory properties. The 3-amino-1,2-benzisoxazole core, in particular, serves as a versatile building block for the development of novel therapeutics, including potent inhibitors of enzymes such as Glycogen Synthase Kinase-3β (GSK-3β), a key target in neurodegenerative diseases and mood disorders.
This document outlines a highly efficient, microwave-assisted, two-step, one-pot synthetic strategy for the preparation of 3-amino-1,2-benzisoxazole and its derivatives. This approach offers significant advantages over traditional methods, including reduced reaction times, higher yields, and simpler purification procedures.
Experimental Protocols
Method 1: Microwave-Assisted Synthesis of 3-Amino-1,2-Benzisoxazole Derivatives from 3-Chloro-1,2-Benzisoxazole (B94866)
This protocol describes a two-step synthesis that can be performed sequentially in a "one-pot" fashion, starting from the readily available 3-hydroxy-1,2-benzisoxazole. The first step involves the conversion of the hydroxyl group to a chloro group, followed by a nucleophilic aromatic substitution with various amines under microwave irradiation.
Step 1: Synthesis of 3-Chloro-1,2-benzisoxazole
-
To a solution of 3-hydroxy-1,2-benzisoxazole (1.0 eq) in an appropriate solvent such as toluene (B28343) or chloroform, add phosphorus oxychloride (POCl₃, 1.5 eq).
-
The reaction mixture is heated to reflux or subjected to microwave irradiation (e.g., 100-120 °C) for 2 hours.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-chloro-1,2-benzisoxazole, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Amino-1,2-Benzisoxazole Derivatives
-
In a microwave-safe vessel, combine 3-chloro-1,2-benzisoxazole (1.0 eq) and the desired amine (primary or secondary, 1.2-2.0 eq).
-
Add a suitable solvent, such as ethanol (B145695) or N,N-dimethylformamide (DMF).
-
The vessel is sealed and subjected to microwave irradiation at a temperature ranging from 120 to 150 °C for a duration of 1 to 6 hours.[1][2]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 3-amino-1,2-benzisoxazole derivative.
Data Presentation
Table 1: Microwave-Assisted Synthesis of 3-Amino-1,2-Benzisoxazole Derivatives [1][2]
| Entry | Amine | Reaction Time (h) | Yield (%) |
| 1 | Ammonia (aq) | 4 | 75 |
| 2 | Aniline | 3 | 82 |
| 3 | Morpholine | 2 | 90 |
| 4 | Piperidine | 1.5 | 88 |
| 5 | Benzylamine | 3.5 | 78 |
| 6 | Cyclohexylamine | 2.5 | 85 |
Table 2: Example of a One-Pot Synthesis of 3-Methyl-1,2-Benzisoxazole
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |
| 1 | 2-Hydroxyacetophenone oxime | Sodium difluorochloroacetate | K₂CO₃ | DMF | 93 |
| 2 | 5-Chloro-2-hydroxyacetophenone oxime | Ethyl bromodifluoroacetate | Cs₂CO₃ | NMP | 37 |
Mandatory Visualization
Synthetic Workflow
The following diagram illustrates the two-step, one-pot synthesis of 3-amino-1,2-benzisoxazole derivatives.
Caption: Synthetic pathway for 3-amino-1,2-benzisoxazole derivatives.
Signaling Pathway: Inhibition of GSK-3β
Several 3-amino-1,2-benzisoxazole derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathophysiology of Alzheimer's disease and other neurological disorders. The diagram below illustrates the canonical Wnt signaling pathway and the role of GSK-3β inhibition.
Caption: Inhibition of GSK-3β by 3-amino-1,2-benzisoxazole derivatives.
References
Palladium-Catalyzed Pathways to 1,2-Benzisoxazoles: Application Notes and Protocols for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and materials. Its synthesis has been a focal point of extensive research, with palladium-catalyzed methodologies emerging as powerful and versatile tools for its construction. These methods offer high efficiency, broad substrate scope, and excellent functional group tolerance, making them highly attractive for drug discovery and development programs.
This document provides detailed application notes and experimental protocols for two distinct and prominent palladium-catalyzed approaches to 1,2-benzisoxazoles: the intramolecular cyclization of 2-haloaryl oximes and the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes.
Method 1: Intramolecular Cyclization of 2-Haloaryl Oximes
This classical and robust method involves the palladium-catalyzed intramolecular C-O bond formation from readily available 2-haloaryl oximes. The reaction proceeds via a likely Buchwald-Hartwig-type amination mechanism, where the oxime oxygen acts as the nucleophile.
Experimental Protocol: General Procedure
To a solution of the 2-haloaryl oxime (1.0 equiv) in an appropriate solvent (e.g., toluene, dioxane), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (if required), and a base (e.g., t-BuONa, K₂CO₃, Cs₂CO₃, 1.5-2.5 equiv) are added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
A review of synthetic approaches to 1,2-benzisoxazoles highlights a palladium-catalyzed cyclization of 2-haloaryl oximes using Pd(OAc)₂ as the catalyst and t-BuONa as the base, achieving yields of up to 88%.[1]
Quantitative Data Summary
| Entry | Starting Material (2-Haloaryl Oxime) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzaldoxime | Pd(OAc)₂ | t-BuONa | Toluene | 80 | 12 | High |
| 2 | 2-Bromobenzaldoxime | Pd(OAc)₂ | t-BuONa | Toluene | 80 | 8 | up to 88[1] |
| 3 | 2-Chloro-4-methylbenzaldoxime | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 16 | Good |
| 4 | 2-Bromo-5-nitrobenzaldoxime | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | Moderate |
Note: The data presented is a representative summary based on literature precedents. Actual yields may vary depending on the specific substrate and reaction conditions.
Method 2: Intermolecular [4+1] Annulation of N-Phenoxyacetamides and Aldehydes
A more recent and innovative approach involves a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes.[2] This method allows for the direct construction of the this compound ring system by forming both a C-C and a C=N bond in a single operation. The reaction is believed to proceed through a C-H activation mechanism.
Experimental Protocol: General Procedure
In a sealed tube, N-phenoxyacetamide (1.0 equiv), the aldehyde (1.5 equiv), the palladium catalyst (e.g., Pd(TFA)₂, 10 mol%), and an oxidant (e.g., TBHP, 2.5 equiv) are combined in a suitable solvent (e.g., t-AmOH). The tube is sealed, and the mixture is stirred at a specified temperature for the required duration. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed sequentially with saturated aqueous Na₂S₂O₃, water, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to afford the 3-substituted-1,2-benzisoxazole.[2]
Quantitative Data Summary
| Entry | N-Phenoxyacetamide | Aldehyde | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Phenoxyacetamide | Benzaldehyde | Pd(TFA)₂ | TBHP | t-AmOH | 60 | 12 | 85[2] |
| 2 | N-(4-Methoxyphenoxy)acetamide | 4-Chlorobenzaldehyde | Pd(TFA)₂ | TBHP | t-AmOH | 60 | 12 | 78 |
| 3 | N-Phenoxyacetamide | Butyraldehyde | Pd(TFA)₂ | TBHP | t-AmOH | 60 | 12 | 63 |
| 4 | N-(3-Methylphenoxy)acetamide | Furfural | Pd(TFA)₂ | TBHP | t-AmOH | 60 | 12 | 55 |
This table summarizes selected data from the work of Duan and co-workers.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic methodologies, the following diagrams have been generated.
Caption: General workflow for the synthesis of 1,2-benzisoxazoles via intramolecular cyclization.
Caption: General workflow for the synthesis of 1,2-benzisoxazoles via [4+1] annulation.
Catalytic Cycle Representation
The following diagram illustrates a generalized catalytic cycle for the palladium-catalyzed intramolecular cyclization of a 2-haloaryl oxime.
Caption: A generalized catalytic cycle for the intramolecular C-O bond formation.
These palladium-catalyzed methods provide powerful and flexible strategies for the synthesis of 1,2-benzisoxazoles. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds.
References
Microwave-Assisted Synthesis of 1,2-Benzisoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 1,2-benzisoxazole derivatives utilizing microwave-assisted organic synthesis (MAOS). The this compound scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Microwave irradiation offers a significant advantage over conventional heating methods by enabling rapid, uniform heating, which often leads to dramatically reduced reaction times, increased product yields, and improved purity profiles.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering several key benefits for the preparation of 1,2-benzisoxazoles:
-
Accelerated Reaction Rates: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and efficient heating that can reduce reaction times from hours to minutes.[1][2]
-
Higher Yields: The precise temperature control and rapid heating afforded by microwave reactors often minimize the formation of side products, resulting in higher isolated yields of the desired this compound derivatives.[1]
-
Improved Purity: Shorter reaction times at optimal temperatures can reduce the degradation of reactants and products, leading to cleaner reaction profiles and simplifying purification.
-
Enhanced Efficiency: The significant reduction in reaction time and often solvent volume contributes to a more energy-efficient and environmentally friendly synthetic process.
-
Facile Optimization: Modern microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and time, facilitating rapid and efficient optimization of reaction conditions.
Key Synthetic Strategies
Several efficient microwave-assisted methods for the synthesis of 1,2-benzisoxazoles have been developed. This document focuses on two prominent and versatile approaches:
-
Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles: This two-step sequence involves the initial formation of a 3-chloro-1,2-benzisoxazole (B94866) intermediate from a 3-hydroxy-1,2-benzisoxazole, followed by a nucleophilic aromatic substitution with various amines.[3][4]
-
Intramolecular Cyclization of 2-Hydroxyaryl Ketoximes: This method provides a direct route to 3-substituted 1,2-benzisoxazoles through the cyclization of readily available 2-hydroxyaryl ketoximes, often facilitated by a catalyst.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize the quantitative data for the different microwave-assisted synthetic protocols for 1,2-benzisoxazoles, allowing for a clear comparison of their efficiencies.
Table 1: Synthesis of 3-Chloro-1,2-benzisoxazoles from 3-Hydroxy-1,2-benzisoxazoles
| Starting Material | Reagent | Solvent | Microwave Time | Yield (%) | Reference |
| 3-Hydroxy-1,2-benzisoxazole | POCl₃ | Acetonitrile (B52724) | 2 hours | Quantitative |
Table 2: Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles via Nucleophilic Aromatic Substitution
| Starting Material | Amine | Solvent | Microwave Time | Yield (%) | Reference |
| 3-Chloro-1,2-benzisoxazole | Various primary and secondary amines | Ethanol (B145695) | 1 - 6 hours | 54 - 90 |
Table 3: Synthesis of 3-Substituted-1,2-benzisoxazoles from 2-Hydroxyaryl Ketoximes
| Starting Material | Reagent/Catalyst | Solvent | Microwave Time | Yield (%) | Reference |
| 2-Hydroxyalkyl/aryl ketoximes | Acetic Anhydride (B1165640) / [bmim]OH | Ionic Liquid | 30 - 60 seconds | 85 - 96 | |
| 5,5-dimethylcyclohexane-1,3-dione | Hydroxylamine hydrochloride, Benzaldehyde | Not specified | 9 minutes | Not specified |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key microwave-assisted syntheses of 1,2-benzisoxazoles.
Protocol 1: Two-Step Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles
Step 1a: Synthesis of 3-Chloro-1,2-benzisoxazole
This protocol describes the conversion of 3-hydroxy-1,2-benzisoxazole to its corresponding 3-chloro derivative.
-
Materials:
-
3-Hydroxy-1,2-benzisoxazole (1.0 mmol, 135.1 mg)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol, 0.28 mL)
-
Acetonitrile (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-hydroxy-1,2-benzisoxazole (1.0 mmol).
-
Add acetonitrile (3 mL) to the vial.
-
Carefully add phosphorus oxychloride (3.0 mmol) to the suspension.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 150°C for 2 hours.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by slowly adding it to ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-chloro-1,2-benzisoxazole.
-
The crude product can be used in the next step without further purification.
-
Step 1b: Synthesis of 3-Amino-1,2-benzisoxazoles
This protocol details the nucleophilic aromatic substitution of 3-chloro-1,2-benzisoxazole with an amine.
-
Materials:
-
3-Chloro-1,2-benzisoxazole (1.0 mmol, 153.6 mg)
-
Desired primary or secondary amine (1.2 mmol)
-
Ethanol (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
-
-
Procedure:
-
In a 10 mL microwave reactor vial, dissolve 3-chloro-1,2-benzisoxazole (1.0 mmol) in ethanol (3 mL).
-
Add the desired amine (1.2 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 1 to 6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-amino-substituted this compound.
-
Protocol 2: One-Pot Synthesis of 3-Substituted-1,2-benzisoxazoles from 2-Hydroxyaryl Ketoximes
This protocol describes a rapid, one-pot synthesis of 3-substituted-1,2-benzisoxazoles from 2-hydroxyaryl ketoximes using an ionic liquid catalyst under microwave irradiation.
-
Materials:
-
2-Hydroxyaryl ketoxime (1.0 mmol)
-
Acetic anhydride (1.2 mmol, 0.11 mL)
-
1-Butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) (2 mol%)
-
Microwave reactor vials (5 mL) with stir bars
-
Ethyl acetate
-
Water
-
Standard laboratory glassware
-
-
Procedure:
-
To a 5 mL microwave reactor vial, add the 2-hydroxyaryl ketoxime (1.0 mmol), acetic anhydride (1.2 mmol), and [bmim]OH (2 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 30-60 seconds at a power of 300 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Visualizations: Reaction Pathways and Workflow
The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the microwave-assisted synthesis of 1,2-benzisoxazoles.
Caption: Synthesis of 3-amino-1,2-benzisoxazoles.
Caption: Synthesis from 2-hydroxyaryl ketoximes.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1,2-Benzisoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the quantification of 1,2-Benzisoxazole. While specific validated methods for the parent this compound are not extensively published, this guide details robust analytical techniques and protocols adapted from well-established methods for structurally related derivatives and isomers. The information herein is designed to serve as a strong foundation for method development and validation for the accurate quantification of this compound in various matrices, including pharmaceutical formulations and research samples.
Overview of Analytical Techniques
The quantification of this compound can be achieved through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). UV-Vis Spectrophotometry can also be employed for simpler, high-concentration measurements.
The choice of method depends on the specific requirements of the analysis, such as the concentration range of the analyte, the complexity of the sample matrix, and the required level of sensitivity and specificity.
Comparative Quantitative Data
The following table summarizes typical performance characteristics of various analytical methods, based on data from structurally similar this compound derivatives. These values can be used as a benchmark for the development and validation of methods for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 2.0 - 200.0 ng/mL[1] | 0.1 - 500 ng/mL[1] | Analyte Dependent |
| Lower Limit of Quantification (LLOQ) | ~6 ng/mL[1] | 0.1 - 0.2 ng/mL[1] | Analyte Dependent |
| Limit of Detection (LOD) | ~1.0 ng/mL[1] | < 0.1 ng/mL | Analyte Dependent |
| Intra-day Precision (%RSD) | < 7.9% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 10% | < 15% | < 15% |
| Accuracy (% Recovery) | > 89% | Within ±15% of nominal values | Within ±20% of nominal values |
| Analysis Time | ~11 minutes | ~4 - 9 minutes | Variable |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for routine quantification and purity analysis of this compound.
Protocol for Purity Analysis and Quantification:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Method A (Isocratic): Acetonitrile:0.1% Formic Acid in Water (40:60, v/v).
-
Method B (Gradient):
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
Gradient: 20-80% B over 15 minutes. An acidic mobile phase helps to suppress the ionization of related phenolic compounds, leading to better peak shape and retention.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm, with a broader scan from 220-400 nm using a DAD for purity assessment).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
For quantification, generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.
-
For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks.
-
Workflow for HPLC Analysis of this compound
References
Application Note: HPLC-UV Method for the Analysis of 1,2-Benzisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of 1,2-Benzisoxazole using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. This method is applicable for the determination of this compound in bulk drug substances and can be adapted for various matrices with appropriate sample preparation and validation. The described method utilizes a reversed-phase C18 column with a gradient elution, providing a robust and reliable analytical procedure.
Introduction
This compound is a heterocyclic compound that serves as a core structural motif in a variety of pharmaceuticals and biologically active molecules. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accessible and reliable technique for this purpose.[1] This application note outlines a comprehensive HPLC-UV method, including instrumentation, chromatographic conditions, sample preparation, and method validation parameters based on established methodologies for structurally similar compounds.[2][3]
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.[3]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[3]
-
Solvents: HPLC-grade acetonitrile, methanol (B129727), and water are necessary. Formic acid of analytical grade is also required.
-
Standards: A reference standard of this compound with known purity is essential for calibration.
-
Sample Preparation: Syringe filters (0.45 µm) are needed for sample clarification.
Experimental Protocol
Preparation of Solutions
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of methanol or acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase or a compatible solvent to achieve concentrations within the desired linear range.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to obtain a concentration within the calibration range. For complex matrices, appropriate extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and can be optimized as needed.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 224 nm |
| Injection Volume | 10 µL |
Table 1: Recommended Chromatographic Conditions.
Method Validation Summary
The following table summarizes typical validation parameters for an HPLC-UV method for compounds structurally similar to this compound. These values can serve as a benchmark during method validation.
| Validation Parameter | Typical Performance |
| Linearity Range | 2.0 - 200.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~1.0 ng/mL |
| Limit of Quantification (LOQ) | ~6.0 ng/mL or lower |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Typical Method Validation Parameters for Related Compounds.
Data Presentation and Analysis
The concentration of this compound in the sample is determined by comparing the peak area obtained from the sample chromatogram with the calibration curve generated from the standard solutions.
Visualizations
Experimental Workflow
References
Application of 1,2-Benzisoxazole in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] In recent years, derivatives of this compound have garnered significant attention in anticancer research due to their potent cytotoxic effects against various cancer cell lines.[1] These compounds exert their anticancer effects through diverse mechanisms of action, primarily by targeting key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1]
This document provides detailed application notes on the anticancer properties of this compound derivatives, protocols for key experimental assays, and a summary of their activity.
Mechanisms of Anticancer Activity
The anticancer properties of this compound derivatives are primarily attributed to their ability to inhibit specific molecular targets, including:
-
Histone Deacetylases (HDACs): Certain this compound derivatives function as HDAC inhibitors.[1] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Other derivatives of this compound have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby suppressing tumor growth and metastasis.
-
Other Mechanisms: Some this compound compounds are designed as bioreductive prodrugs that can be selectively activated under hypoxic conditions found in solid tumors, leading to the release of cytotoxic alkylating agents that damage DNA.
Data Presentation: In Vitro Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| HDAC Inhibitors | |||
| PTB | MV4-11 (Acute Myeloid Leukemia) | 2 | |
| Compound 75 | MV4-11 (Acute Myeloid Leukemia) | 2 | |
| VEGFR-2 Inhibitors | |||
| Compound 12l | HepG2 (Hepatocellular Carcinoma) | 10.50 | |
| Compound 12l | MCF-7 (Breast Cancer) | 15.21 | |
| Compound 14o | HepG2 (Hepatocellular Carcinoma) | Not specified, but potent | |
| Compound 14o | MCF-7 (Breast Cancer) | Not specified, but potent | |
| Compound 14b | HepG2 (Hepatocellular Carcinoma) | Not specified, but potent | |
| Compound 14b | MCF-7 (Breast Cancer) | Not specified, but potent | |
| Other Derivatives | |||
| Compound 7e | MDAMB-231 (Triple Negative Breast Cancer) | 50.36 ± 1.7 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for evaluating their anticancer activity.
Figure 1: HDAC inhibition pathway by this compound derivatives.
Figure 2: VEGFR-2 signaling pathway and its inhibition.
Figure 3: General experimental workflow for anticancer evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other solubilizing agent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound derivatives.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest the cells after treatment with the this compound derivative. For adherent cells, use trypsin and collect both the detached and adherent cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This assay determines the effect of this compound derivatives on cell cycle progression.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and wash once with cold PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
HDAC Activity Assay
This fluorometric assay measures the inhibitory effect of this compound derivatives on HDAC activity.
Materials:
-
HDAC Activity Assay Kit (Fluorometric)
-
Nuclear extract from treated and untreated cells or purified HDAC enzyme
-
Test this compound compounds
-
Microplate fluorometer
Procedure:
-
Reaction Setup: In a 96-well plate, add HDAC assay buffer, the fluorogenic HDAC substrate, and the test compound or vehicle control.
-
Enzyme Addition: Add the nuclear extract or purified HDAC enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent product. Incubate for 10-20 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
VEGFR-2 Kinase Assay
This assay determines the in vitro inhibitory activity of this compound derivatives against VEGFR-2.
Materials:
-
VEGFR-2 Kinase Assay Kit
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test this compound compounds
-
Luminescence-based detection reagent (e.g., Kinase-Glo®)
-
Microplate luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add kinase buffer, the test compound or vehicle control, and the VEGFR-2 enzyme.
-
Reaction Initiation: Add a mixture of ATP and the substrate to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Signal Detection: Add the luminescence-based detection reagent, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Luminescence Measurement: Read the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.
References
Application Notes and Protocols for 1,2-Benzisoxazole Derivatives in CNS Disorder Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several key therapeutics for central nervous system (CNS) disorders.[1][2][3] This class of compounds has demonstrated significant therapeutic value, particularly in the treatment of psychosis, epilepsy, and other neurological conditions.[4][5] Well-known drugs such as the atypical antipsychotics risperidone, paliperidone, and iloperidone, as well as the anticonvulsant zonisamide, feature the this compound moiety.
These application notes provide a comprehensive overview of the therapeutic applications, mechanisms of action, and key experimental protocols for the evaluation of this compound derivatives. The information is intended to guide researchers and drug development professionals in the discovery and characterization of novel CNS therapeutics based on this versatile scaffold.
Mechanism of Action: Targeting Dopamine (B1211576) and Serotonin (B10506) Pathways
The primary mechanism of action for many this compound derivatives in treating psychosis involves the modulation of dopaminergic and serotonergic pathways in the brain. Specifically, these compounds often act as potent antagonists at dopamine D2 and serotonin 5-HT2A receptors.
The therapeutic efficacy of atypical antipsychotics is largely attributed to this dual antagonism. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, antagonism of 5-HT2A receptors is believed to enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms, while also mitigating the extrapyramidal side effects associated with D2 blockade alone.
Below is a diagram illustrating the general signaling pathway affected by these antipsychotic agents.
Caption: Signaling pathway of this compound antipsychotics.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of representative this compound derivatives for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 | Serotonin 5-HT2A | Adrenergic α1 | Histamine H1 | Reference |
| Risperidone | 3.13 | 0.16 | 0.68 | 2.23 | |
| Paliperidone | 5.9 | 0.25 | 1.2 | 3.7 | |
| Iloperidone | 6.3 | 5.6 | 0.3 | 42 | |
| Zonisamide | >1000 | >1000 | >1000 | >1000 |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound derivatives are provided below.
Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) Hydrochloride
This protocol describes a common method for synthesizing a key intermediate used in the preparation of many this compound-based antipsychotics.
Materials:
-
(2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve potassium hydroxide (27 g) in 600 mL of methanol in a round-bottom flask.
-
Add (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g) to the solution.
-
Heat the reaction mixture to reflux for approximately 2.5 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Cool the mixture to room temperature and dry it by adding an appropriate amount of anhydrous magnesium sulfate. Stir for about 1 hour.
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove the methanol.
-
To the resulting residue, add 500 mL of acetone and stir at room temperature for 30 minutes.
-
Filter the mixture to remove any insoluble material.
-
Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.
-
Collect the solid by filtration and dry to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Caption: Workflow for the synthesis of a key this compound intermediate.
In Vitro Receptor Binding Assay: Dopamine D2 Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing human dopamine D2 receptors
-
Radioligand: [³H]Spiperone
-
Non-specific binding control: Haloperidol (B65202) (10 µM)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Test compounds (this compound derivatives) at various concentrations
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: Pre-soak the 96-well filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.
-
Assay Incubation: In each well of the 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of haloperidol (for non-specific binding) or 50 µL of test compound at various concentrations.
-
50 µL of [³H]Spiperone (final concentration ~0.2 nM).
-
150 µL of the D2 receptor-containing membrane preparation (50-100 µg protein/well).
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Drying: Dry the filters for 30 minutes at 50°C.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Model: Amphetamine-Induced Hyperlocomotion
This model assesses the potential antipsychotic activity of a compound by its ability to attenuate the hyperlocomotor effects of amphetamine, which is thought to mimic the dopamine hyperactivity in psychosis.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
d-Amphetamine sulfate
-
Test compound (this compound derivative)
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Open-field activity chambers equipped with photobeam detectors
-
Syringes and needles for injections
Procedure:
-
Habituation: Acclimate the rats to the open-field chambers for 30-60 minutes one day prior to the experiment.
-
Drug Administration:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage).
-
Return the animals to their home cages for a pre-treatment interval (typically 30-60 minutes, depending on the compound's pharmacokinetics).
-
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) to all animals.
-
Data Collection: Immediately place the rats back into the open-field chambers and record locomotor activity (e.g., number of photobeam breaks) for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the test compound-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic efficacy.
References
Troubleshooting & Optimization
Technical Support Center: 1,2-Benzisoxazole Synthesis
Welcome to the technical support center for 1,2-Benzisoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?
A1: When encountering low yields, a systematic approach to troubleshooting is crucial.[1][2]
-
Verify Starting Material Purity: Impurities in your starting materials, such as the 2-aminophenol (B121084) and its coupling partner (e.g., aldehyde, carboxylic acid), can significantly interfere with the reaction.[1][2] Ensure all reagents are of high purity and are dry.
-
Ensure Inert Atmosphere: If your reagents or intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Re-evaluate Reaction Conditions: Critical factors influencing the yield include solvent, catalyst, temperature, and reaction time. Even when following a published protocol, variations in laboratory setups can affect outcomes. Consider a systematic, small-scale optimization of these parameters.
Q2: I am following a literature procedure for a [3+2] cycloaddition to synthesize a 3-substituted benzisoxazole, but my yields are much lower than reported. What could be the problem?
A2: Low yields in [3+2] cycloaddition reactions for benzisoxazole synthesis often stem from the high reactivity of the intermediates, such as nitrile oxides and benzynes, which can lead to unwanted side reactions.
-
Side Reactions: A significant side reaction is the dimerization of the nitrile oxide.
-
Rate of Formation: The rates of formation for both the benzyne (B1209423) and the nitrile oxide need to be well-aligned. If the rate of nitrile oxide formation is much faster than the cycloaddition, dimerization is more likely to occur.
-
Optimization: To counter this, you can try a slow addition of the chlorooxime (nitrile oxide precursor) to the reaction mixture via a syringe pump. Using an excess of the benzyne precursor can also improve the yield.
Q3: I am observing the formation of multiple side products along with my desired this compound. How can I improve the selectivity?
A3: The formation of side products is a common reason for low yields. To enhance selectivity:
-
Adjust Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.
-
Catalyst Choice: The choice of catalyst is critical and depends on the specific synthetic route. For instance, in condensations of 2-aminophenols, various Brønsted or Lewis acids can be used. It may be beneficial to screen a small panel of catalysts to find the most effective one for your specific substrates.
-
Two-Step Procedure: In some cases, a one-pot reaction can lead to multiple side products. Consider a two-step procedure where an intermediate is first formed and isolated, followed by a separate cyclization step.
Troubleshooting Guides
Issue 1: Low Yield in [3+2] Cycloaddition of Nitrile Oxides and Arynes
This guide provides a systematic approach to troubleshooting low yields in this specific synthetic route.
Issue 2: Reaction Stalls and Does Not Go to Completion
If your reaction seems to stop before all the starting material is consumed, consider the following:
-
Catalyst Deactivation: If you are using a catalyst, it may have lost its activity. Ensure the catalyst is fresh and handled according to its storage requirements. Adding a fresh portion of the catalyst might restart the reaction.
-
Incomplete Cyclization: The intramolecular cyclization step may not be proceeding efficiently. This could be due to the need for a stronger base or a higher reaction temperature.
-
Stoichiometry: Ensure that the stoichiometry of your reactants is correct. An excess of one reactant is sometimes used to drive the reaction to completion.
Data Presentation
Table 1: Optimization of [3+2] Cycloaddition Reaction Conditions
This table summarizes the optimization of the reaction between o-(trimethylsilyl)phenyl triflate (an aryne precursor) and 4-methoxy-N-hydroxybenzenecarboximidoyl chloride (a nitrile oxide precursor) to yield 3-(4-methoxyphenyl)-1,2-benzisoxazole.
| Entry | Aryne Precursor (equiv.) | Fluoride Source (equiv.) | Solvent | Addition Time (h) | Yield (%) |
| 1 | 1.0 | CsF (2) | CH3CN | - | 35 |
| 2 | 1.0 | TBAT (2) | CH3CN | - | 0 |
| 3 | 1.0 | CsF (2) | THF | - | 0 |
| 4 | 1.0 | TBAF (2) | THF | - | 0 |
| 5 | 1.0 | CsF (2) | CH3CN | - | 30 |
| 6 | 1.0 | CsF (1) | CH3CN | - | 23 |
| 7 | 2.0 | CsF (6) | CH3CN | - | 61 |
| 8 | 3.0 | CsF (6) | CH3CN | - | 58 |
| 9 | 2.0 | CsF (6) | CH3CN | 5.0 | 70 |
| 10 | 2.0 | CsF (6) | CH3CN | 2.5 | 90 |
| 11 | 2.0 | CsF (6) | CH3CN | 1.0 | 73 |
Data adapted from a study on the synthesis of benzisoxazoles via [3+2] cycloaddition. All reactions were carried out on a 0.25 mmol scale at room temperature.
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted Benzisoxazoles via [3+2] Cycloaddition
This protocol details the optimized conditions for the cycloaddition of an in-situ generated nitrile oxide and an aryne.
Methodology:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the silylaryl triflate (aryne precursor, 2.0 equiv) and cesium fluoride (CsF, 3.0 equiv) in acetonitrile.
-
Reagent Addition: Prepare a solution of the chlorooxime (1.0 equiv) in acetonitrile. Add this solution to the reaction mixture via a syringe pump over 2.5 hours at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction, extract the product with a suitable organic solvent, and purify by column chromatography.
Protocol 2: Synthesis of 2,1-Benzisoxazol-3(1H)-ones via Partial Reduction and Cyclization
This protocol describes a one-pot, two-step procedure starting from a methyl 2-nitrobenzoate (B253500).
Methodology:
-
Reduction: To a solution of the methyl 2-nitrobenzoate in a suitable solvent (e.g., methanol), add rhodium on carbon (Rh/C, 5 mol %). Add hydrazine (B178648) hydrate (B1144303) dropwise at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Cyclization: Upon completion of the reduction, filter the reaction mixture to remove the catalyst. Add 1 M sodium hydroxide (B78521) (NaOH) solution to the filtrate and stir the mixture at room temperature to induce cyclization.
-
Work-up: Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,1-benzisoxazol-3(1H)-one, which can be purified by chromatography.
References
Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the cyclization step of benzoxazole (B165842) synthesis. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?
A1: Low yields are a frequent challenge in benzoxazole synthesis. A systematic approach is crucial for troubleshooting.[1][2]
-
Purity of Starting Materials: Begin by verifying the purity of your starting materials.[1][2] Impurities in the 2-aminophenol (B121084) or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[3] It is recommended to use high-purity reagents, and purification of starting materials by recrystallization or distillation may be necessary.
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere, such as nitrogen or argon, especially if your reagents, catalysts, or intermediates are sensitive to air or moisture. 2-aminophenols can be particularly susceptible to air oxidation, which can lead to colored impurities and lower yields.
-
Reaction Conditions: Critically re-evaluate your reaction conditions. Factors such as solvent, temperature, reaction time, and catalyst choice are pivotal for successful cyclization.
Q2: My reaction seems to stall and does not go to completion. What can I do?
A2: A stalled reaction can be attributed to several factors.
-
Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy. Consider incrementally increasing the temperature while closely monitoring the reaction's progress using methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Some solvent-free reactions require temperatures as high as 130°C to achieve good yields.
-
Catalyst Deactivation: The catalyst may have lost its activity. This is particularly relevant for recyclable catalysts. Adding a fresh portion of the catalyst might help restart the reaction. Ensure the catalyst is fresh and has been handled according to its storage requirements.
-
Stoichiometry: Verify that the stoichiometry of your reactants is correct. Sometimes, using a slight excess of one reactant can help drive the reaction to completion.
Q3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
A3: Side product formation complicates purification and reduces the yield of the desired benzoxazole.
-
Incomplete Cyclization: A common issue is the formation of an intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) that fails to cyclize. To promote complete cyclization, you can try increasing the reaction temperature or time. The addition of a suitable oxidant may also be necessary.
-
Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions. To mitigate this, carefully control the reaction temperature and ensure a stoichiometric balance of reactants.
-
N-Acylation without Cyclization: When using carboxylic acids or their derivatives, the amine of the 2-aminophenol may be acylated, but the subsequent intramolecular cyclization might not occur. This is often an issue of selecting the right catalyst and conditions to favor the final ring-closing step. A two-step procedure, where the intermediate amide is first formed and isolated before cyclization, can sometimes resolve this.
Q4: How do I choose the right catalyst for my synthesis, and could an inappropriate catalyst be the cause of my low yield?
A4: The choice of catalyst is critical and is highly dependent on the specific synthetic route being employed. An inappropriate or inactive catalyst is a common reason for low yields.
-
Catalyst Type: A wide range of catalysts are effective for benzoxazole synthesis, including Brønsted or Lewis acids (like PPA, TfOH), metal catalysts (copper, palladium-based), nanocatalysts, and ionic liquids. The optimal choice depends on your specific substrates.
-
Substrate Compatibility: For electron-rich or electron-neutral substrates, milder conditions may be sufficient. In contrast, electron-deficient substrates often require stronger acids or higher temperatures to facilitate cyclization. It is advisable to consult the literature for similar substrate pairings to find a suitable starting point.
-
Screening Catalysts: It is often beneficial to screen a small panel of catalysts to identify the most effective one for your specific reaction.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the cyclization step of benzoxazole synthesis.
Caption: A decision-making workflow for troubleshooting benzoxazole synthesis.
Data Presentation: Impact of Reaction Conditions
The efficiency of benzoxazole formation is highly sensitive to the reaction conditions. The choice of catalyst, solvent, and temperature can dramatically influence the yield and reaction time.
Table 1: Effect of Different Catalysts on the Synthesis of 2-Phenylbenzoxazole *
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | - | 130 | 12 | 0 | |
| p-TsOH | 10 | 130 | 10 | 35 | |
| H₃PO₄ | 10 | 130 | 12 | 25 | |
| Fe₃O₄@SiO₂-SO₃H | 0.03 g | 50 | 0.5 | 98 | |
| BAIL Gel | 1.0 | 130 | 5 | 98 | |
| TfOH | 8 equiv. | Room Temp | Instant | 97 |
*Reaction between 2-aminophenol and benzaldehyde.
Table 2: Optimization of Reaction Conditions for Tf₂O-Promoted Cyclization *
| Entry | Solvent | Temperature (°C) | Time (h) | Reactant Ratio (Amide/Amine) | Yield (%) | Reference |
| 1 | DCE | 80 | 5 | 1.2 / 1 | 78 | |
| 2 | Toluene | 80 | 5 | 1.2 / 1 | 65 | |
| 3 | THF | 80 | 5 | 1.2 / 1 | 43 | |
| 4 | DCM | 80 | 5 | 1.2 / 1 | 85 | |
| 5 | DCM | Room Temp | 5 | 1.2 / 1 | 92 | |
| 6 | DCM | 0 | 5 | 1.2 / 1 | 90 | |
| 7 | DCM | Room Temp | 1 | 1.2 / 1 | 92 | |
| 8 | DCM | Room Temp | 0.5 | 1.2 / 1 | 86 | |
| 9 | DCM | Room Temp | 1 | 1.1 / 1 | 95 |
*Reaction between a tertiary amide and 2-aminophenol, activated by Tf₂O.
Experimental Protocols & Workflows
General Experimental Workflow
The diagram below outlines a typical workflow for the synthesis, purification, and analysis of benzoxazoles using a heterogeneous catalyst.
Caption: General experimental workflow for benzoxazole synthesis.
Protocol 1: Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions
This protocol is adapted from a method for solvent-free synthesis.
-
Materials:
-
2-Aminophenol (1.0 mmol, 109 mg)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg)
-
BAIL gel catalyst (0.010 g, ~1 mol%)
-
Ethyl acetate (B1210297)
-
Anhydrous MgSO₄
-
-
Procedure:
-
Reaction Setup: Combine 2-aminophenol, the aromatic aldehyde, and the BAIL gel catalyst in a 5 mL reaction vessel equipped with a magnetic stir bar.
-
Reaction: Heat the reaction mixture to 130°C with stirring for 5 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: After completion, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).
-
Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.
-
Purification: Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Monitoring Reaction Progress using Thin Layer Chromatography (TLC)
-
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
Eluent (a solvent system in which the starting materials and product have different Rf values, e.g., ethyl acetate/hexane)
-
Developing chamber
-
UV lamp (254 nm)
-
-
Procedure:
-
Prepare a developing chamber with the chosen eluent.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting materials as references.
-
Place the plate in the chamber and allow the eluent to run up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
-
Proposed Cyclization Pathway
The synthesis of benzoxazoles from 2-aminophenol and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization.
Caption: Proposed mechanism for acid-catalyzed benzoxazole synthesis.
References
optimizing reaction conditions for 1,2-Benzisoxazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-benzisoxazoles.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,2-benzisoxazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired 1,2-benzisoxazole product. What are the common initial troubleshooting steps?
Answer: When encountering low yields, a systematic approach to troubleshooting is crucial.[1][2]
-
Purity of Starting Materials: Verify the purity of your starting materials, as impurities can significantly interfere with the reaction.[1] Ensure that reagents like substituted phenols, aldehydes, or hydroxylamine (B1172632) are of high purity.
-
Inert Atmosphere: Confirm that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), especially if your reagents or intermediates are sensitive to air or moisture.[1][2]
-
Reaction Conditions: Re-evaluate your reaction conditions, including solvent, catalyst, temperature, and reaction time, as these are critical factors influencing the yield. Sub-optimal conditions, such as incorrect temperature or solvent choice, can significantly impact the reaction outcome. For instance, in the thermolysis of 2-azidobenzophenones, xylene at 135°C generally provides higher yields than toluene (B28343) or DMF.
-
Stoichiometry of Reactants: Ensure that the stoichiometry of your reactants is correct. Sometimes, using an excess of one reactant can drive the reaction to completion.
Question: I am following a literature procedure, but my yields are consistently lower than reported. What could be the issue?
Answer: Several factors can contribute to lower-than-expected yields even when following a published protocol:
-
Reagent and Solvent Quality: The specific grade and purity of reagents and solvents can differ from those used in the original publication.
-
Reaction Setup: The efficiency of stirring and heat transfer can vary between different laboratory setups.
-
Trace Impurities: The reaction may be sensitive to trace impurities present in your specific reagents or solvents.
Consider performing small-scale reactions where you systematically vary one parameter at a time, such as temperature or catalyst loading, to optimize the conditions for your specific setup.
Issue 2: Formation of Side Products
Question: I am observing the formation of multiple side products along with my desired this compound, which is lowering the overall yield. How can I improve the selectivity?
Answer: The formation of side products is a common cause of low yields. To improve selectivity, you can try adjusting the reaction conditions.
-
Beckmann Rearrangement: In syntheses starting from o-hydroxyaryl oximes, a common side reaction is the Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazoles. The choice of reaction conditions is critical to favor the desired N-O bond formation over this rearrangement.
-
Nitrile Oxide Dimerization: In methods involving the in situ generation of nitrile oxides, such as the [3+2] cycloaddition with arynes, dimerization of the nitrile oxide can be a significant side reaction. To minimize this, you can slowly add the nitrile oxide precursor (e.g., chlorooxime) to the reaction mixture to keep its concentration low.
-
Bis-amide Formation: When using a carboxylic acid as a starting material, the formation of a bis-amide instead of the desired benzisoxazole can occur. This can often be suppressed by ensuring complete dehydration during the cyclization step.
Frequently Asked Questions (FAQs)
Question: What are the most common synthetic routes to 1,2-benzisoxazoles?
Answer: Several methods are commonly employed for the synthesis of the this compound core. Traditional approaches are based on the construction of the five-membered ring and involve either C-O bond formation or N-O bond formation.
-
C-O Bond Formation: This typically involves the cyclization of o-substituted aryl oximes under basic conditions.
-
N-O Bond Formation: This route uses o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as starting materials.
-
[3+2] Cycloaddition: This method involves the reaction of in situ generated nitrile oxides and arynes. It is advantageous as both reactive intermediates can be formed simultaneously in one pot, leading to cleaner reactions and higher yields.
-
Synthesis from Cyclic 1,3-Dicarbonyl Compounds: This approach allows for the synthesis of 3-unsubstituted or 3-carboxy-substituted 1,2-benzisoxazoles, which can be difficult to obtain via other methods.
Question: How do I choose the appropriate synthetic method for my target this compound?
Answer: The choice of synthetic route depends on the desired substitution pattern of the this compound and the availability of starting materials.
-
For 3-substituted benzisoxazoles , the [3+2] cycloaddition of nitrile oxides and arynes is a versatile method that tolerates a variety of functional groups.
-
For 3-unsubstituted or 3-carboxy-substituted benzisoxazoles , synthesis from cyclic 1,3-dicarbonyl compounds is a suitable approach.
-
The cyclization of o-hydroxyaryl N-H ketimines offers a divergent synthesis, allowing for the regioselective formation of either 3-substituted 1,2-benzisoxazoles or 2-substituted benzoxazoles by tuning the reaction conditions.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from different synthetic protocols for this compound synthesis, highlighting the impact of reaction conditions on product yield.
Table 1: Optimization of [3+2] Cycloaddition for 3-Phenyl-1,2-benzisoxazole Synthesis
| Entry | Aryne Precursor (equiv) | Base (equiv) | Solvent | Addition Time (h) | Yield (%) |
| 1 | 1.0 | CsF (3.0) | CH3CN | - | 46 |
| 2 | 2.0 | CsF (3.0) | CH3CN | - | 61 |
| 3 | 2.0 | CsF (6.0) | CH3CN | 5.0 | 70 |
| 4 | 2.0 | CsF (6.0) | CH3CN | 2.5 | 90 |
| 5 | 2.0 | CsF (6.0) | CH3CN | 1.0 | 73 |
Reaction Conditions: o-(trimethylsilyl)phenyl triflate as aryne precursor, N-hydroxybenzimidoyl chloride as nitrile oxide precursor, room temperature.
Table 2: Comparison of Conditions for Synthesis from Tertiary Amides and 2-Aminophenol
| Entry | Acid Promoter (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TfOH (8) | Solvent-free | Room Temp | Instant | up to 97 |
| 2 | Tf₂O (1.2) | DCE | 80 | 5 | up to 95 |
| 3 | BF₃·Et₂O (2) | 1,4-dioxane | Reflux | 25-30 | 45-60 |
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition
This protocol details the cycloaddition of an in situ generated nitrile oxide and an aryne.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the silylaryl triflate (aryne precursor, 2.0 equiv) and cesium fluoride (B91410) (CsF, 3.0 equiv) in acetonitrile.
-
Reagent Addition: Prepare a solution of the chlorooxime (1.0 equiv) in acetonitrile. Add this solution to the reaction mixture via a syringe pump over 2.5 hours at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, the reaction is quenched and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.
Protocol 2: Synthesis of 3-Methyl-5-acetyl-1,2-benzisoxazole
-
To a solution of 2-oximinoacetyl-4-acetyl phenol (B47542) (0.1 M) in N,N-dimethylformamide (8.0 mL), add sodium acetate (B1210297) (0.22 M) and acetic anhydride (B1165640) (0.23 M).
-
Reflux the reaction mixture for 4 hours, monitoring the consumption of the starting material by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting brownish solid and dry it. The product can be further purified if necessary. (Reported Yield: 74.81%).
Visualizations
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: Major synthetic pathways to the this compound core.
References
preventing byproduct formation in 1,2-Benzisoxazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and minimizing byproduct formation during the synthesis of 1,2-benzisoxazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: I am observing a significant amount of a byproduct with the same mass as my desired 1,2-benzisoxazole when synthesizing from a 2-hydroxyaryl oxime. What is the likely culprit and how can I minimize it?
A: The most probable byproduct is the isomeric benzo[d]oxazole, formed via a Beckmann rearrangement of the oxime starting material. This is a common side reaction, particularly under acidic conditions.
Troubleshooting Steps:
-
Reaction Conditions:
-
Acidity: Avoid strongly acidic conditions which favor the Beckmann rearrangement. If an acid catalyst is necessary, consider using a milder one.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. The presence of water can promote the rearrangement.
-
-
Reagent Selection:
-
Certain reagents can selectively promote the desired cyclization over the rearrangement. For instance, the use of a triphenylphosphine/2,3-dichloro-5,6-dicyano-1,4-benzoquinone (PPh3/DDQ) system has been shown to be effective in the cyclization of oximes to 1,2-benzisoxazoles.[1]
-
Lewis acids like Zirconium(IV) chloride (ZrCl4) can also influence selectivity. In contrast, Trifluoromethanesulfonic acid (TfOH) has been shown to selectively promote the formation of benzo[d]oxazoles.[2]
-
-
Starting Material:
-
The configuration of the oxime can be critical. In many cases, the Z-isomer is the one that preferentially cyclizes to the this compound. While E/Z isomerization can sometimes occur in situ, starting with the pure Z-isomer is advisable.
-
2. Q: My synthesis of a 2,1-benzisoxazole from a 2-nitroaryl precursor is giving a low yield, and I am isolating a significant amount of the corresponding aniline (B41778). How can I prevent this over-reduction?
A: The formation of an aniline byproduct indicates the over-reduction of the nitro group. This is a common challenge when using strong reducing agents.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Avoid harsh reducing agents like zinc and ammonium (B1175870) chloride, which are known to cause over-reduction and lead to complex reaction mixtures.
-
A milder and more selective method is the use of rhodium on carbon (Rh/C) as a catalyst with hydrazine (B178648) hydrate (B1144303) as the reducing agent. This system cleanly affords the intermediate hydroxylamine (B1172632) with minimal formation of the aniline byproduct.[3]
-
-
Reaction Control:
-
Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed and before significant over-reduction occurs.
-
Control the reaction temperature; lower temperatures can sometimes improve selectivity.
-
3. Q: During the synthesis of 3-substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles, I am getting a complex mixture of products and a low yield of the desired compound. What are the potential side reactions and how can I optimize the reaction?
A: Side reactions in this synthesis can include dimerization of intermediates or reaction with the solvent. Optimizing the reaction setup and conditions is key to improving the yield.
Troubleshooting Steps:
-
Reaction Type: Consider a [3+2] cycloaddition reaction between an in-situ generated nitrile oxide (from a chlorooxime derived from the corresponding aldehyde) and an in-situ generated aryne. This method has been shown to be efficient and tolerate a variety of functional groups.[4]
-
Control of Reactive Intermediates:
-
The rates of formation of the two reactive intermediates (nitrile oxide and aryne) need to be carefully matched to avoid self-dimerization of the nitrile oxide.
-
Slow addition of the chlorooxime solution to the reaction mixture containing the aryne precursor and a fluoride (B91410) source (e.g., CsF) via a syringe pump can significantly improve the yield of the desired this compound.[4]
-
Using an excess of the aryne precursor can also help to trap the nitrile oxide as it is formed, thus reducing dimerization.
-
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data on the yields of 1,2-benzisoxazoles and the formation of byproducts under different reaction conditions.
Table 1: Synthesis of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride
| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Methanol | 40-45 | 5-72 | 89.8 | 99.73 | |
| Ethanol | 40-45 | 5-72 | 89.8 | 99.73 | |
| Methanol | 60-65 | 5 | 79.5 | 96.65 | |
| Methanol | 20-25 | 72 | 85.9 | 95.48 |
Table 2: Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition
| Aryne Precursor | Chlorooxime Substituent | Yield of this compound (%) | Comments | Reference |
| o-(Trimethylsilyl)phenyl triflate | 4-Chlorophenyl | 90 | Optimized conditions with slow addition of chlorooxime | |
| 3,4-Dimethoxy-o-(trimethylsilyl)phenyl triflate | 4-Chlorophenyl | 65 | Symmetrical electron-rich aryne | |
| 3,4-Difluoro-o-(trimethylsilyl)phenyl triflate | 4-Chlorophenyl | 36 | Highly reactive aryne | |
| 3-Methoxy-o-(trimethylsilyl)phenyl triflate | 4-Chlorophenyl | 55 | Mixture of regioisomers (~1.8:1 ratio) | |
| o-(Trimethylsilyl)phenyl triflate | N-Methylindolyl | 61 | Heterocyclic substituent | |
| o-(Trimethylsilyl)phenyl triflate | Thiophenyl | 54 | Sulfur-containing substituent |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,1-Benzisoxazol-3(1H)-ones via Nitro Group Reduction and Cyclization
This protocol describes a one-pot, two-step procedure starting from a methyl 2-nitrobenzoate (B253500).
-
Reduction:
-
To a solution of the methyl 2-nitrobenzoate in methanol, add rhodium on carbon (Rh/C, 5 mol%).
-
Add hydrazine hydrate dropwise at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Cyclization:
-
Upon completion of the reduction, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add 1 M sodium hydroxide (B78521) (NaOH) solution.
-
Stir the mixture at room temperature to induce cyclization.
-
-
Work-up:
-
Acidify the reaction mixture with an appropriate acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,1-benzisoxazol-3(1H)-one.
-
The crude product can be purified by column chromatography.
-
Protocol 2: Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition
This protocol details the cycloaddition of an in-situ generated nitrile oxide and an aryne.
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the o-(trimethylsilyl)aryl triflate (aryne precursor, 2.0 equiv) and cesium fluoride (CsF, 3.0 equiv) in anhydrous acetonitrile.
-
-
Reagent Addition:
-
Prepare a solution of the chlorooxime (1.0 equiv) in anhydrous acetonitrile.
-
Add this solution to the reaction mixture via a syringe pump over a period of 2.5 hours at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
-
Work-up:
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-substituted this compound.
-
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing pathways in the cyclization of 2-hydroxyaryl oximes.
Caption: Troubleshooting workflow for over-reduction in 2,1-benzisoxazole synthesis.
Caption: Experimental workflow for [3+2] cycloaddition synthesis of 1,2-benzisoxazoles.
References
Technical Support Center: Purification of 1,2-Benzisoxazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,2-benzisoxazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound derivatives after synthesis?
A1: Common impurities can include unreacted starting materials, such as 2-hydroxyaryl oximes or related precursors, reagents from the cyclization reaction, and side-products. The exact impurity profile will depend on the synthetic route employed.
Q2: Which purification technique is generally more suitable for this compound derivatives: column chromatography or recrystallization?
A2: The choice between column chromatography and recrystallization depends on the nature of the impurities and the physical properties of your this compound derivative. Column chromatography is effective for separating mixtures with components of different polarities. Recrystallization is ideal for removing small amounts of impurities from a solid compound, provided a suitable solvent is found.
Q3: How do I select an appropriate solvent for the recrystallization of my this compound derivative?
A3: A systematic approach to solvent screening is recommended. An ideal solvent will dissolve the compound at an elevated temperature but show low solubility at room temperature. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate (B1210297), toluene, and hexane). Mixed solvent systems, such as ethanol/water or dichloromethane (B109758)/hexane (B92381), can also be effective.[1]
Q4: My this compound derivative appears to be degrading on the silica (B1680970) gel column. What can I do?
A4: Some this compound derivatives can be sensitive to the acidic nature of silica gel.[2] Consider deactivating the silica gel by pre-treating it with a base like triethylamine (B128534) (typically 0.1-1% in the eluent).[2] Alternatively, using a different stationary phase such as neutral or basic alumina (B75360) may prevent degradation.[2]
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving from the baseline of the TLC plate, even with a polar eluent like 100% ethyl acetate.
-
Possible Cause: The mobile phase is not polar enough to elute your highly polar this compound derivative.
-
Troubleshooting Steps:
-
Increase the polarity of the eluent. A mixture of dichloromethane (DCM) and methanol (B129727) (MeOH) is a good next step. Start with a small percentage of methanol (1-2%) and gradually increase it.[3]
-
For basic this compound derivatives that streak, consider adding a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., 2%) to the mobile phase.
-
If changing the mobile phase is ineffective, consider using a more polar stationary phase like alumina or employing Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Issue 2: The compound is streaking or tailing on the TLC plate and column.
-
Possible Causes:
-
Overloading the column with too much sample.
-
The compound has low solubility in the chosen eluent.
-
The compound is interacting with the acidic silanol (B1196071) groups on the silica gel.
-
-
Troubleshooting Steps:
-
Reduce the amount of sample loaded onto the column.
-
Select a solvent system in which your compound is more soluble.
-
Add a modifier to the eluent. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, adding a small amount of triethylamine (0.1-1%) can help to reduce tailing by neutralizing the active sites on the silica.
-
Issue 3: Poor separation of the desired compound from impurities (co-elution).
-
Possible Cause: The polarity of the eluent is not optimized for separating compounds with similar polarities.
-
Troubleshooting Steps:
-
Try a different solvent system. Changing the solvent composition can alter the selectivity of the separation. For example, if a hexane/ethyl acetate system is not working, consider a dichloromethane/methanol or an ether/petroleum ether system.
-
Consider a different stationary phase. If separation on silica gel is consistently poor, alumina or Florisil could provide different selectivity.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is cooling too rapidly.
-
The presence of impurities is depressing the melting point.
-
-
Troubleshooting Steps:
-
Select a lower-boiling point solvent.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
If the compound is still oily, try adding a small amount of a "poor" solvent (an anti-solvent) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.
-
Issue 2: No crystals form, even after extended cooling.
-
Possible Cause:
-
The solution is not sufficiently supersaturated.
-
The compound is too soluble in the chosen solvent.
-
-
Troubleshooting Steps:
-
Evaporate some of the solvent to increase the concentration of the compound.
-
Slowly add an "anti-solvent" (a solvent in which your compound is insoluble) to induce precipitation.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Issue 3: The recrystallized product is not pure.
-
Possible Cause:
-
Impurities have co-crystallized with the product.
-
The cooling process was too rapid, trapping impurities within the crystal lattice.
-
-
Troubleshooting Steps:
-
Perform a second recrystallization using the same or a different solvent system.
-
Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.
-
Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.
-
Data Presentation
Table 1: Column Chromatography Conditions for this compound Derivatives
| Compound Type | Stationary Phase | Eluent System (v/v) | Typical Rf | Purity (by HPLC/NMR) | Yield (%) | Reference |
| 3,6-dihydroxy-1,2-benzisoxazole | Silica Gel | 30-50% Ethyl Acetate in Hexanes with 0.1% Formic Acid | Not Specified | >95% | 74% (overall) | |
| 2,1-Benzisoxazoles | Silica Gel | Hexanes:Ethyl Acetate (4:1) | Not Specified | >95% | 15% | |
| Substituted 2,1-Benzisoxazoles | Silica Gel | Hexanes:Ether (20:1) | Not Specified | >95% | 20-60% | |
| 3-methyl-1,2-benzisoxazoles | Not Specified | Not Specified | Not Specified | >95% | 58-79% |
Table 2: Recrystallization Solvents for this compound Derivatives
| Compound Type | Recommended Solvent(s) | Expected Purity | Notes | Reference |
| Substituted this compound-3-propionic acid derivatives | 75% Ethyl Alcohol | High | The re-precipitated solid is first washed with a sodium carbonate solution. | |
| 3-hydroxy-1,2-benzisoxazole | Methanol/Water | High | Purified by semi-preparative HPLC using an isocratic method. | |
| 3-hydroxy-6-fluoro-1,2-benzisoxazole | Methanol/Water | High | Purified by semi-preparative HPLC with a gradient method. | |
| 3-hydroxy-6-amino-1,2-benzisoxazole | Methanol/Water | High | Purified using semi-preparative HPLC with a gradient method. |
Experimental Protocols
Protocol 1: Purification of a this compound Derivative by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add this solution carefully to the top of the column. Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Protocol 2: Purification of a this compound Derivative by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative and a small amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of thesolvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for purification of this compound derivatives.
References
Technical Support Center: Catalyst Selection for Efficient 1,2-Benzisoxazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2-benzisoxazoles, with a specific focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing 1,2-benzisoxazoles?
A1: The main strategies for synthesizing the 1,2-benzisoxazole core involve forming either the N-O bond or the C-O bond of the isoxazole (B147169) ring.[1]
-
N-O Bond Formation: This is a common approach that typically involves the cyclization of 2-hydroxyaryl oximes or N-halogenated 2-hydroxyaryl imines.[1] The hydroxyl group of the oxime is converted into a good leaving group to facilitate the cyclization.[1]
-
C-O Bond Formation: This strategy often starts from o-substituted aryl oximes and the cyclization is usually performed under basic conditions.[1]
-
[3+2] Cycloaddition: This method involves the reaction of in situ generated nitrile oxides and arynes to form the benzisoxazole ring.[2]
-
Decyanative Cyclization: A triflic acid (TfOH)-promoted, solvent-free decyanative cyclization of 2-(2-nitrophenyl)acetonitriles offers a rapid synthesis at room temperature.
Q2: My reaction yield is very low. What are the first troubleshooting steps?
A2: When facing low yields, a systematic approach is essential.
-
Verify Starting Material Purity: Impurities in your starting materials, such as the o-hydroxyaryl ketones/aldehydes or the hydroxylamine (B1172632) source, can significantly hinder the reaction.
-
Ensure Inert Atmosphere: If you are using reagents or catalysts that are sensitive to air or moisture, ensure the reaction is conducted under an inert atmosphere like nitrogen or argon.
-
Re-evaluate Reaction Conditions: Critically assess your solvent, temperature, and reaction time. These parameters are crucial for successful cyclization. For example, some reactions that show no product at room temperature may proceed efficiently at higher temperatures.
Q3: How do I choose the most appropriate catalyst for my specific substrates?
A3: Catalyst selection is highly dependent on your synthetic route and substrates.
-
For cyclization of 2-hydroxyaryl oximes, dehydrating agents that also act as catalysts are often used.
-
For syntheses involving N-O bond formation, controlling the reaction to prevent side reactions like the Beckmann rearrangement is key; this can be influenced by the catalyst choice.
-
For greener chemistry, consider heterogeneous catalysts like Brønsted acidic ionic liquid (BAIL) gels or magnetic nanocatalysts, which allow for easier separation and recycling.
-
When starting from 2-(2-nitrophenyl)acetonitriles, a strong acid like Triflic acid (TfOH) has been shown to be a highly effective catalyst for rapid, solvent-free cyclization.
Q4: I'm observing significant side product formation. What are the likely causes and how can I minimize them?
A4: Side product formation is a common issue. A potential side reaction during N-O bond formation from oximes is the Beckmann rearrangement, which leads to benzo[d]oxazole impurities. To minimize this, carefully select your cyclization conditions and catalyst. A divergent synthesis method has been reported where anhydrous conditions favor N-O bond formation for benzisoxazole, while a NaOCl-mediated rearrangement leads to benzoxazole. Lowering the reaction temperature may also improve selectivity by favoring the formation of the more stable thermodynamic product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Citation |
| Inactive or Inappropriate Catalyst | Ensure the catalyst is fresh and handled according to storage requirements. Screen a small panel of catalysts to identify the most effective one for your specific substrates. | |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. Some cyclizations require elevated temperatures to proceed efficiently. For instance, thermolysis of 2-azidobenzophenones gives quantitative yields in xylene at 135°C, but lower yields in toluene (B28343) at a lower temperature. | |
| Incorrect Reagent Stoichiometry | Verify the molar ratios of your reactants. For example, in the TfOH-promoted decyanative cyclization, using 8 equivalents of the acid catalyst was found to be optimal. | |
| Poor Quality of Starting Materials | Verify the purity of your starting materials using analytical methods like NMR or GC-MS. Impurities can act as catalyst poisons or participate in side reactions. |
Issue 2: Difficulty in Catalyst Separation and Recovery
| Potential Cause | Recommended Solution | Citation |
| Homogeneous Catalyst | Switch to a heterogeneous catalyst system. Options include ionic liquids supported on magnetic nanoparticles for easy magnetic separation or Brønsted acidic ionic liquid (BAIL) gels that can be filtered off. | |
| Fine Catalyst Particles | If using a solid heterogeneous catalyst with very fine particles, use centrifugation instead of simple filtration for more effective recovery. |
Issue 3: Catalyst Deactivation After Recycling
| Potential Cause | Recommended Solution | Citation |
| Leaching of Active Species | Analyze the reaction filtrate for traces of the active catalytic component to confirm leaching. If significant, consider a different catalyst support material. | |
| Fouling of Catalyst Surface | Ensure the recovered catalyst is washed thoroughly with appropriate solvents (e.g., hexane, ethyl acetate, ethanol) to remove any adsorbed species before reuse. |
Data Presentation: Comparison of Catalytic Systems
The selection of a catalyst has a profound impact on reaction efficiency. The following tables summarize the performance of various catalysts in the synthesis of benzisoxazoles and related benzoxazoles, which often share similar catalytic principles.
Table 1: Catalyst Performance in 2,1-Benzisoxazole Synthesis
| Catalyst | Starting Material | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Triflic Acid (TfOH) | 2-(2-nitrophenyl)acetonitriles | Solvent-free | Room Temp | Instant | up to 97 | |
| Rhodium on Carbon (Rh/C) & Base | Methyl 2-nitrobenzoates | Methanol / NaOH(aq) | Room Temp | N/A | Good |
Table 2: Comparison of Catalysts for Benzoxazole Synthesis (Illustrative for Heterocycle Synthesis)
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous | Brønsted Acidic Ionic Liquid Gel | 2-aminophenol, benzaldehyde | Solvent-free | 130 | 5 | 98 | |
| Homogeneous | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | Tertiary amide, 2-aminophenol | DCE | 80 | 5 | up to 95 | |
| Heterogeneous | Fe₃O₄@SiO₂-SO₃H Nanocatalyst | 2-aminophenol, aromatic aldehyde | Solvent-free | 50 | 0.5 - 1 | High | |
| Heterogeneous | Piperazine-based ionic liquid on ZnO NPs | 1,2-phenylenediamine, aldehyde | Solvent-free | 60 | 0.1 - 0.5 | High |
Experimental Protocols
Protocol 1: TfOH-Promoted Decyanative Cyclization for 2,1-Benzisoxazoles
This protocol describes a rapid, solvent-free synthesis of 2,1-benzisoxazoles.
-
Reactant Preparation: To a suitable reaction vessel, add the substituted 2-(2-nitrophenyl)acetonitrile (1.0 mmol).
-
Catalyst Addition: Carefully add triflic acid (TfOH) (8.0 mmol, 8 equiv.) to the starting material at room temperature. The reaction is typically instantaneous.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 2,1-Benzisoxazol-3(1H)-ones via Partial Reduction and Cyclization
This protocol details a one-pot, two-step procedure starting from a methyl 2-nitrobenzoate (B253500).
-
Reduction: To a solution of the methyl 2-nitrobenzoate in methanol, add rhodium on carbon (Rh/C, 5 mol%). Add hydrazine (B178648) hydrate (B1144303) dropwise at room temperature.
-
Cyclization: After the reduction is complete (monitor by TLC), filter off the Rh/C catalyst. Add 1 M sodium hydroxide (B78521) (NaOH) solution to the filtrate and stir the mixture at room temperature to induce cyclization.
-
Work-up: Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,1-benzisoxazol-3(1H)-one, which can be purified by chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General pathway for catalyzed N-O bond formation in this compound synthesis.
Caption: Decision tree for selecting a catalyst for this compound synthesis.
References
minimizing oxidation of 2-aminophenol in benzoxazole synthesis
Topic: Minimizing Oxidation of 2-Aminophenol (B121084) in Benzoxazole (B165842) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazoles from 2-aminophenol. The focus is on preventing the oxidation of the 2-aminophenol starting material, a common challenge that can lead to reduced yields and impure products.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown or black upon addition of 2-aminophenol. | Oxidation of 2-aminophenol by atmospheric oxygen. | - Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon).[1]- Use freshly purified 2-aminophenol.- Deoxygenate all solvents prior to use by sparging with an inert gas. |
| Low yield of benzoxazole product with significant formation of dark, insoluble byproducts. | - Oxidation of 2-aminophenol to form polymeric materials.[2]- Reaction temperature is too high, promoting side reactions. | - Add a suitable antioxidant to the reaction mixture (see table below).- Optimize the reaction temperature; sometimes lower temperatures for longer durations can improve yield.- Purify the 2-aminophenol immediately before use. |
| Inconsistent yields between batches. | - Varying quality and purity of 2-aminophenol.- Inconsistent exclusion of air and moisture. | - Standardize the source and purification method for 2-aminophenol.- Implement a consistent protocol for setting up reactions under an inert atmosphere. |
| Formation of unexpected side products detected by TLC or LC-MS. | - Reaction of oxidized 2-aminophenol species with other reagents. | - In addition to antioxidant strategies, consider the order of reagent addition. Adding the 2-aminophenol to a pre-heated, deoxygenated mixture of the other reagents may minimize its exposure to oxidative conditions. |
Strategies to Minimize 2-Aminophenol Oxidation: A Comparative Overview
| Strategy | Description | Typical Conditions | Expected Outcome | Citations |
| Inert Atmosphere | Conducting the reaction under a blanket of inert gas (nitrogen or argon) to displace oxygen. | Continuous positive pressure of N₂ or Ar throughout the reaction. | Significantly reduces oxidation, leading to cleaner reactions and higher yields. | [3][4] |
| Antioxidants | Addition of a reducing agent or radical scavenger to the reaction mixture. | |||
| Ascorbic Acid | A common and effective antioxidant. | 0.1-0.5 mol% relative to 2-aminophenol. | Can improve product yield and reduce the formation of colored impurities. | [5] |
| Sodium Bisulfite/Metabisulfite | A reducing agent that can scavenge dissolved oxygen. | 0.1-0.5 mol% relative to 2-aminophenol. | Effective in preventing oxidation, particularly in aqueous or protic solvents. | |
| Solvent Deoxygenation | Removal of dissolved oxygen from solvents before use. | Sparging with N₂ or Ar for 15-30 minutes or freeze-pump-thaw cycles. | Ensures a truly oxygen-free reaction environment, crucial for sensitive reactions. | |
| Purification of 2-Aminophenol | Removal of pre-existing oxidation products from the starting material. | Recrystallization or treatment with activated charcoal. | Starts the reaction with pure, unoxidized 2-aminophenol, improving consistency and yield. |
Frequently Asked Questions (FAQs)
Q1: My 2-aminophenol solid has turned slightly brown upon storage. Can I still use it?
A1: It is highly recommended to purify discolored 2-aminophenol before use. The brown color indicates the presence of oxidation products which can interfere with the reaction and lead to lower yields and impurities. Purification can be achieved by recrystallization or by treating a solution of the aminophenol with activated charcoal.
Q2: What is the most effective method for deoxygenating solvents?
A2: The most rigorous method is the freeze-pump-thaw technique, which involves freezing the solvent, applying a high vacuum to remove gases, and then thawing. This is repeated for at least three cycles. For most applications in benzoxazole synthesis, sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes is sufficient to remove most of the dissolved oxygen.
Q3: Can I use any antioxidant for my reaction?
A3: While several antioxidants can be effective, the choice may depend on your specific reaction conditions and the compatibility with your reagents and catalyst. Ascorbic acid and sodium bisulfite are commonly used and are good starting points. It is advisable to run a small-scale test reaction to determine the optimal antioxidant and its concentration for your specific synthesis.
Q4: How can I visually monitor the extent of 2-aminophenol oxidation during my reaction?
A4: A significant darkening of the reaction mixture to a deep brown or black color is a strong indicator of extensive oxidation. A well-controlled reaction with minimal oxidation should ideally remain lighter in color, though some color change is often unavoidable.
Q5: Does the type of solvent affect the rate of 2-aminophenol oxidation?
A5: Yes, the solvent can play a role. Protic solvents, for instance, can sometimes facilitate oxidation pathways. It is crucial to ensure any solvent used is thoroughly deoxygenated, regardless of its type.
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzoxazoles from Aldehydes with Oxidation Prevention
This protocol describes the synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol and benzaldehyde (B42025), incorporating measures to minimize oxidation.
Materials:
-
2-Aminophenol (purified)
-
Benzaldehyde
-
Catalyst (e.g., p-toluenesulfonic acid, ceric ammonium (B1175870) nitrate)
-
Solvent (e.g., Toluene, DMF), deoxygenated
-
Ascorbic acid (optional)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Purification of 2-Aminophenol (if necessary):
-
Dissolve the 2-aminophenol in a minimum amount of hot water or ethanol.
-
Add a small amount of activated charcoal and heat the mixture at reflux for 15 minutes.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
-
Reaction Setup:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen or argon.
-
Maintain a gentle flow of inert gas throughout the reaction.
-
-
Solvent Deoxygenation:
-
Place the required volume of solvent in a separate flask and bubble nitrogen or argon through it for at least 20 minutes.
-
-
Reaction:
-
To the reaction flask, add 2-aminophenol (1.0 eq), the chosen catalyst (e.g., 0.1 eq p-TSA), and optionally, ascorbic acid (0.01 eq).
-
Add the deoxygenated solvent via a cannula or syringe.
-
Begin stirring and add benzaldehyde (1.05 eq) dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux in toluene) and monitor the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the 2-phenylbenzoxazole.
-
Visualizations
Caption: Experimental workflow for benzoxazole synthesis with oxidation prevention.
Caption: Logical relationship between the problem, causes, and solutions for 2-aminophenol oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 1,2-benzisoxazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: Several synthetic routes for this compound have been successfully scaled up. The most common and industrially relevant methods include:
-
From Salicylaldehyde (B1680747): This is a straightforward approach involving the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid, catalyzed by a base, at room temperature.[1][2]
-
From 2-Hydroxybenzonitriles: This method provides 3-substituted 1,2-benzisoxazoles through a Barbier-Grignard-type reaction with bromides, mediated by triphenylphosphine (B44618) (PPh3).[3]
-
From Ortho-hydroxyaryl N-H Ketimines: This route offers a divergent synthesis to either 3-substituted 1,2-benzisoxazoles or 2-substituted benzoxazoles from a common intermediate.[3]
-
Via [3+2] Cycloaddition: This modern approach involves the reaction of in situ generated nitrile oxides and arynes, offering a direct route to functionalized 1,2-benzisoxazoles under mild conditions.[3]
Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A2: Careful monitoring and control of critical process parameters are essential for a successful and reproducible scale-up. Key parameters include:
-
Temperature: Exothermic or endothermic reactions require efficient heat transfer to maintain the desired temperature range and prevent side reactions or thermal runaways.
-
Mixing Efficiency: Homogeneous mixing is crucial for ensuring consistent reaction rates and preventing localized "hot spots" or areas of high reactant concentration.
-
Rate of Reagent Addition: The controlled addition of reagents is often necessary to manage reaction exotherms and minimize the formation of impurities.
-
Reaction Time: Monitoring the reaction to completion is vital to maximize yield and minimize downstream purification challenges.
-
Solvent Selection: The choice of solvent can impact solubility, reaction kinetics, and ease of product isolation and purification. On a large scale, factors like cost, safety, and environmental impact are also critical.
Q3: What are the primary safety concerns when handling this compound and its precursors at an industrial scale?
A3: Safety is paramount in a scale-up environment. Key safety considerations include:
-
Handling of Hazardous Reagents: Many synthetic routes employ hazardous materials such as strong bases, flammable solvents, and potentially toxic intermediates. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
-
Exothermic Reactions: Some synthetic steps can be highly exothermic. A thorough understanding of the reaction thermodynamics and implementation of robust cooling systems are necessary to prevent thermal runaway.
-
Ignition Sources: The use of flammable solvents necessitates the strict control of ignition sources.
-
Waste Disposal: The disposal of chemical waste must be handled in accordance with environmental regulations.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using appropriate analytical techniques (TLC, HPLC, GC).- Extend the reaction time if necessary.- Gradually increase the reaction temperature while monitoring for side product formation. |
| Sub-optimal Reaction Conditions | - Re-evaluate the choice of solvent, base, or catalyst.- Perform small-scale optimization experiments to identify the ideal conditions for your specific substrate and scale. |
| Impure Starting Materials | - Verify the purity of all starting materials and reagents.- Impurities can inhibit the reaction or lead to the formation of side products. |
| Poor Mixing | - Ensure adequate agitation for the reaction volume.- Inefficient mixing can lead to localized concentration gradients and reduced reaction rates. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Higher temperatures can sometimes favor side reactions. |
| Incorrect Stoichiometry | - Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to undesired side products. |
| Presence of Water or Air | - For moisture or air-sensitive reactions, ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions of Intermediates | - If an unstable intermediate is prone to decomposition or side reactions, consider a one-pot procedure where it is generated and consumed in situ. |
Data Presentation
Table 1: Comparison of Selected this compound Synthesis Methods
| Starting Material | Reagents & Conditions | Scale | Yield | Reference |
| 2-Hydroxybenzonitrile | R-Br, PPh₃, MeCN, 80 °C | Lab Scale | Good | |
| o-(Trimethylsilyl)aryl triflate & Chlorooxime | CsF, MeCN, rt | Lab Scale | 65-90% | |
| 2,4-Difluorobenzoyl-4-piperidine HCl | NH₂OH·HCl, KOH, Methanol, 40-45 °C | 260.5 g | 90.4% | |
| 2-Nitrobenzoates | 1. Rh/C, Hydrazine2. Base | >2.9 mmol | Fair to Good |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride (Large Scale)
This one-pot method is suitable for industrial production.
-
Reaction Setup: In a suitable reactor, dissolve 260.5 g of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in 1042 g of methanol.
-
Addition of Reagents: Add 104.3 g of hydroxylamine (B1172632) hydrochloride to the solution.
-
Base Addition: Slowly add 448 g of a 50% (w/w) potassium hydroxide (B78521) solution dropwise, maintaining the reaction temperature between 40-45 °C.
-
Reaction: Maintain the reaction mixture at 40-45 °C for 12 hours.
-
Acidification: Cool the reaction mixture to below 30 °C and slowly add concentrated hydrochloric acid (36% w/w) until the pH of the solution is less than 1.
-
Crystallization: Cool the mixture to 0-5 °C and hold for 2 hours to allow for crystallization.
-
Isolation and Washing: Filter the solid product and wash it with purified water.
-
Drying: Dry the product at 80-90 °C to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Expected Yield: Approximately 90.4%
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 1,2-Benzisoxazoles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the 1,2-benzisoxazole scaffold is a privileged structural motif due to its presence in a wide array of pharmacologically active compounds.[1][2] The efficient and versatile synthesis of this heterocyclic system is therefore of paramount importance. This guide provides a comparative analysis of key synthetic methodologies for 1,2-benzisoxazoles, offering detailed experimental protocols, quantitative data for performance comparison, and visualizations of the synthetic workflows.
The construction of the this compound core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include classical cyclization reactions involving the formation of either the C-O or N-O bond, modern transition-metal-catalyzed approaches, and cycloaddition reactions.[1][2] The choice of method often depends on the desired substitution pattern, substrate availability, and scalability.
Key Synthetic Methodologies: A Head-to-Head Comparison
The following table summarizes the performance of prominent methods for the synthesis of 1,2-benzisoxazoles, providing a snapshot of their typical yields and reaction conditions.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-O Bond Formation | o-Hydroxyaryl Ketoximes | BTC / TPPO / Et3N | DCM | Room Temp. | Varies | 86 | [3] |
| o-Hydroxyaryl Ketoximes | [bmim]OH | - | Microwave | 30-60 sec | 85-96 | ||
| [3+2] Cycloaddition | o-(Trimethylsilyl)phenyl triflate, Hydroximoyl chlorides | TBAF | THF | Room Temp. | 30 sec | 75-99 | |
| Anthranilic acid, α-Chloro oximes | t-BuONO / K2CO3 | - | Microwave | Varies | 39-85 | ||
| Palladium-Catalyzed C-H Activation | N-Phenoxyacetamides, Aldehydes | Pd(TFA)2 | t-AmOH | Varies | Varies | 40-90 | |
| Synthesis from 1,3-Dicarbonyls | 5,5-Dimethylcyclohexane-1,3-dione, Benzaldehyde, Hydroxylamine HCl | - | - | Microwave | 9 min | High |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods highlighted above.
Method 1: N-O Bond Formation from o-Hydroxyaryl Ketoximes
This classical approach involves the intramolecular cyclization of an o-hydroxyaryl ketoxime. A modern variation of this method utilizes a combination of triphosgene (B27547) (BTC) and triphenylphosphine (B44618) oxide (TPPO) to facilitate the reaction under mild conditions.
Procedure:
-
To a stirred solution of triphenylphosphine oxide (2.0 mmol) in dichloromethane (B109758) (DCM, 5 mL), a solution of triphosgene (0.67 mmol) in DCM (5 mL) is added dropwise under an ice bath.
-
The mixture is stirred for 30 minutes at room temperature.
-
This reaction mixture is then added dropwise to a solution of the o-hydroxyaryl ketoxime (1.0 mmol) and triethylamine (B128534) (Et3N, 5.0 mmol) in DCM.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is quenched and worked up to isolate the this compound product.
Method 2: Microwave-Assisted Synthesis from o-Hydroxyaryl Ketoximes
A green and highly efficient alternative for the cyclization of o-hydroxyaryl ketoximes employs microwave irradiation in the presence of a basic ionic liquid.
Procedure:
-
A mixture of the 2-hydroxyalkyl/aryl ketoxime and a catalytic amount of 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) is prepared.
-
The mixture is subjected to microwave irradiation for 30-60 seconds.
-
After the reaction is complete, a simple work-up procedure is followed to yield the this compound product with excellent purity.
Method 3: [3+2] Cycloaddition of In Situ Generated Nitrile Oxides and Arynes
This powerful method allows for the rapid construction of the this compound ring system through a [3+2] cycloaddition reaction. Both the nitrile oxide and the aryne are generated in situ, leading to high yields in very short reaction times.
Procedure:
-
The hydroximoyl chloride (1.5 equiv.) and the o-(trimethylsilyl)phenyl triflate (1.0 equiv.) are premixed in tetrahydrofuran (B95107) (THF).
-
Tetrabutylammonium fluoride (B91410) (TBAF, 2.4 equiv.) is then added to the mixture.
-
The reaction is highly exothermic and is typically complete within 30 seconds, as monitored by TLC.
-
The reaction is then quenched and subjected to a standard work-up and purification to afford the desired this compound.
Method 4: Palladium-Catalyzed [4+1] Annulation
A modern approach to 1,2-benzisoxazoles involves a palladium-catalyzed C-H activation and [4+1] annulation of N-phenoxyacetamides with aldehydes.
Procedure:
-
To a reaction vessel are added the N-phenoxyacetamide (1.0 equiv.), the aldehyde (1.5 equiv.), Pd(TFA)2 (5 mol%), and an appropriate oxidant.
-
The vessel is charged with a suitable solvent, such as tert-amyl alcohol (t-AmOH).
-
The reaction mixture is heated at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the mixture is subjected to work-up and purification by column chromatography to yield the this compound product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the synthesis of 1,2-benzisoxazoles.
Figure 1: Overview of major synthetic routes to this compound.
Figure 2: A generalized experimental workflow for the synthesis of 1,2-Benzisoxazoles.
References
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,2-Benzisoxazole Analogs
The 1,2-benzisoxazole core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation for a diverse range of therapeutic agents. Analogs of this scaffold have demonstrated significant potential across multiple target classes, including antipsychotics, anticancer agents, and antimicrobials. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data, to inform the rational design of novel therapeutics for researchers, scientists, and drug development professionals.
Antipsychotic Activity: Targeting Dopamine (B1211576) and Serotonin (B10506) Receptors
A prominent class of atypical antipsychotics is built upon the this compound scaffold. Drugs such as risperidone, paliperidone, and iloperidone (B1671726) exert their therapeutic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2] The balance of affinity for these two receptors is a critical determinant of their efficacy and side-effect profile.
The general structure-activity relationship for these antipsychotic analogs indicates that a 3-(piperidin-4-yl)-1,2-benzisoxazole core is a key pharmacophore.[1][3] Modifications to the piperidine (B6355638) nitrogen are crucial for modulating receptor affinity and pharmacokinetic properties.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of well-known this compound-based antipsychotics for human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| Risperidone | 3.1 - 5.9 | 0.16 - 0.5 |
| Paliperidone (9-hydroxyrisperidone) | 4.8 - 6.0 | 0.28 - 0.6 |
| Iloperidone | 5.6 - 7.1 | 0.2 - 0.5 |
Anticancer Activity: Exploring Cytotoxicity and Mechanistic Insights
Recent studies have highlighted the potential of this compound analogs as anticancer agents, with activities observed against a range of human cancer cell lines. The SAR for these compounds often points to the importance of substituents on both the benzisoxazole ring and appended aromatic moieties.
A key trend observed is that the introduction of electron-withdrawing groups, such as nitro (NO2) or halogen atoms, on the benzisoxazole core or a 3-phenyl substituent can significantly enhance cytotoxic activity.[4] Some of these compounds are proposed to exert their anticancer effects through the inhibition of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis.
Comparative Anticancer Activity (IC50)
The table below presents the 50% inhibitory concentration (IC50, in µM) of various substituted benzo[d]isoxazole analogs against different human cancer cell lines. Lower IC50 values denote greater potency.
| Compound ID | Core Structure | R1 | R2 | IC50 (µM) vs. HCT-116 (Colon) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HeLa (Cervical) |
| 1a | Benzo[d]isoxazole | H | 4-Fluorophenyl | > 100 | > 100 | > 100 |
| 1d | Benzo[d]isoxazole | H | 4-Nitrophenyl | 45.2 | 51.7 | 48.9 |
| 2a | 6-Nitrobenzo[d]isoxazole | NO2 | 4-Fluorophenyl | 62.5 | 68.3 | 65.1 |
| 2d | 6-Nitrobenzo[d]isoxazole | NO2 | 4-Nitrophenyl | 15.8 | 18.2 | 16.9 |
Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
The emergence of multi-drug resistant bacteria has spurred the search for novel antimicrobial agents. This compound derivatives have shown promise in this area, with notable activity against clinically relevant pathogens such as Acinetobacter baumannii.
A study focusing on 3,6-dihydroxy-1,2-benzisoxazole analogs revealed that the unsubstituted parent compound exhibited the most potent antibacterial activity. This suggests that the core scaffold is crucial for its mechanism of action, which is hypothesized to involve the inhibition of enzymes in the bacterial ubiquinone biosynthesis pathway, a critical component of the electron transport chain.
Comparative Antibacterial Activity (MIC)
The minimum inhibitory concentrations (MICs) for a series of substituted 3,6-dihydroxy-1,2-benzisoxazole analogs against a multi-drug resistant strain of Acinetobacter baumannii are summarized below. Lower MIC values indicate stronger antibacterial activity.
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. A. baumannii |
| 1 | H | H | 6.25 |
| 2 | CH3 | H | >100 |
| 3 | Cl | H | 50 |
| 4 | Br | H | 25 |
| 5 | I | H | 12.5 |
| 6 | H | Cl | 100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
This protocol is used to determine the binding affinity of test compounds for specific neuroreceptors.
-
Receptor Preparation: Membranes from cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptors are used as the receptor source.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 at pH 7.4.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-Spiperone for D2 receptors) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with varying concentrations of the test compound (this compound analog).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Preparation: Serial two-fold dilutions of the this compound analogs are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., A. baumannii) is prepared to a specific cell density (typically ~5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound analogs stem from their interaction with various cellular pathways. The following diagrams illustrate the proposed mechanisms for their antipsychotic, antibacterial, and anticancer effects.
Caption: Antipsychotic mechanism of this compound analogs.
Caption: Proposed antibacterial mechanism via ubiquinone biosynthesis inhibition.
References
- 1. Advances in bacterial pathways for the biosynthesis of ubiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers
1,2-Benzisoxazole Derivatives as Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of 1,2-benzisoxazole derivatives as potent enzyme inhibitors, with a primary focus on acetylcholinesterase (AChE). The inhibition of AChE is a cornerstone therapeutic strategy for managing the symptoms of Alzheimer's disease. This document presents quantitative data on the inhibitory activity of novel this compound compounds in comparison to established Alzheimer's medications. Detailed experimental protocols and visualizations of the relevant biological pathways and workflows are included to support researchers in the field of neurotherapeutics and drug discovery.
Comparative Analysis of Inhibitory Potency
The efficacy of enzyme inhibitors is quantitatively assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value corresponds to a higher inhibitory potency.
The following table summarizes the in vitro IC50 values for a series of N-benzylpiperidine benzisoxazole derivatives against human acetylcholinesterase. For comparative purposes, the IC50 values of widely prescribed Alzheimer's drugs—Donepezil, Rivastigmine, and Galantamine—are also included.
| Compound | AChE IC50 (nM) | Reference |
| This compound Derivatives | ||
| N-benzylpiperidine benzisoxazole 1j | 0.8 | [1] |
| N-benzylpiperidine benzisoxazole 1g | 3 | [1] |
| Alternative AChE Inhibitors | ||
| Donepezil | 6.7 | [2] |
| Rivastigmine | 4.3 | [2] |
| Galantamine | ~410 | [2] |
Experimental Protocols
A detailed methodology for determining the in vitro acetylcholinesterase inhibitory activity using the widely accepted Ellman's spectrophotometric method is provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle:
This colorimetric assay quantifies acetylcholinesterase activity. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from human erythrocytes
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound derivative test compounds
-
Reference inhibitors (Donepezil, Rivastigmine, Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentrations.
-
Prepare a 15 mM solution of ATCI in deionized water.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Prepare a solution of AChE in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the test compound or reference inhibitor solution at various concentrations.
-
20 µL of DTNB solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the AChE solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm every 60 seconds for 5 minutes using a microplate reader.
-
A control reaction should be performed using the solvent in place of the inhibitor.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
The cholinergic signaling pathway is crucial for cognitive functions such as memory and learning. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (B1216132) (ACh). Acetylcholinesterase inhibitors work by increasing the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound derivatives on acetylcholinesterase.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of a this compound derivative as an acetylcholinesterase inhibitor using the Ellman's assay.
Caption: Experimental workflow for determining the IC50 of AChE inhibitors.
References
A Comparative Analysis of 1,2-Benzisoxazole Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic agent from a laboratory benchtop to a clinical setting is fraught with challenges. A critical step in this process is understanding the correlation between a compound's performance in controlled in vitro experiments and its efficacy within a complex living organism. This guide provides a comparative overview of the in vitro and in vivo efficacy of select 1,2-Benzisoxazole derivatives, a class of heterocyclic compounds that has garnered significant interest for its diverse pharmacological activities, particularly in oncology.
This report synthesizes available experimental data to offer a clear comparison of the anti-cancer properties of these compounds. Detailed methodologies for key experiments are provided to support the interpretation of the presented data, and signaling pathways and experimental workflows are visualized to enhance understanding.
In Vitro vs. In Vivo Efficacy: A Tale of Two Compounds
The translation of in vitro potency to in vivo effectiveness is a key hurdle in drug development. Here, we examine the available data for two promising this compound derivatives that have been evaluated for their anti-cancer properties.
Compound 1 (7e): A Dual-Action Agent in Triple-Negative Breast Cancer
A novel this compound derivative, compound 7e (3-(1-((3-(3-(Benzyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d]isoxazole), has demonstrated potential against Triple-Negative Breast Cancer (TNBC).[1]
In Vitro Activity: In cell-based assays, compound 7e exhibited significant cytotoxic effects.[1]
In Vivo Observations: When evaluated in animal models, compound 7e was reported to lead to the regression of tumor activity. This anti-tumor effect is attributed to the compound's ability to inhibit neovascularization and induce apoptosis.[1] While these qualitative results are promising, a lack of publicly available quantitative data, such as percentage of tumor growth inhibition or specific changes in tumor volume over time, currently limits a direct statistical comparison with its in vitro potency.
Compound 2 (PTB): A Potent Inducer of Apoptosis in Acute Myeloid Leukemia
Another notable this compound derivative, PTB (3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole), has been identified as a potent agent against acute myeloid leukemia (AML).
In Vitro Activity: PTB has shown strong anti-proliferative effects in human AML cell lines.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro efficacy of the highlighted this compound compounds.
Table 1: In Vitro Efficacy of this compound Compound 7e against Breast Cancer Cells
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 7e | MDAMB-231 (TNBC) | MTT Assay | 50.36 ± 1.7 | [1] |
Table 2: In Vitro Efficacy of this compound Compound PTB against Leukemia Cells
| Compound | Cell Line | Assay | IC50 (µM) |
| PTB | MV4-11 (AML) | MTT Assay | 2 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these this compound compounds.
In Vitro Assays
1. MTT Cell Proliferation Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: After incubation, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
2. Wound Healing (Scratch) Assay:
This assay is used to evaluate cell migration.
-
Monolayer Formation: Cells are grown to confluence in a culture dish.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Imaging: The scratch is imaged at time zero and then at regular intervals over time as the cells migrate to close the gap.
-
Analysis: The rate of wound closure is quantified by measuring the change in the width or area of the scratch over time.
In Vivo Assays
1. Corneal Micropocket Angiogenesis Assay:
This assay assesses the effect of a compound on the formation of new blood vessels.
-
Pellet Implantation: A small pellet containing the test compound is surgically implanted into a micropocket created in the cornea of an anesthetized animal (e.g., a mouse or rat).
-
Observation: The cornea is observed over several days for the growth of new blood vessels from the limbus towards the pellet.
-
Quantification: The angiogenic response is quantified by measuring the length and area of the new vessel growth.
2. Peritoneal Angiogenesis Assay:
This in vivo model is used to study the formation of new blood vessels in the peritoneum.
-
Compound Administration: The test compound is administered to the animal, often intraperitoneally.
-
Induction of Angiogenesis: An irritant or other stimulus may be used to induce an angiogenic response in the peritoneum.
-
Evaluation: After a set period, the animal is euthanized, and the peritoneal cavity is examined for the extent of neovascularization. This can be quantified by visual scoring or by measuring parameters such as hemoglobin content in the peritoneal lining.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways targeted by these this compound compounds and a general workflow for their evaluation.
Conclusion
The this compound scaffold continues to be a promising framework for the development of novel anti-cancer agents. The compounds highlighted in this guide demonstrate significant in vitro cytotoxic and anti-proliferative activities. However, a comprehensive understanding of their in vivo efficacy is hampered by the limited availability of quantitative data in the public domain. To bridge the gap between in vitro promise and clinical potential, future studies should focus on generating robust, quantitative in vivo data for promising this compound derivatives. This will be crucial for establishing a clear in vitro-in vivo correlation and for guiding the further development of this important class of compounds as potential cancer therapeutics.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2-Benzisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1,2-benzisoxazole derivatives, focusing on 9-hydroxyrisperidone (paliperidone) as a representative compound. 9-hydroxyrisperidone is a key active metabolite of the antipsychotic drug risperidone (B510) and shares the core this compound scaffold.[1] The accurate quantification of such derivatives is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document details and compares the performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting their quantitative data, experimental protocols, and a workflow for method validation.
Understanding Cross-Validation of Analytical Methods
Cross-validation is the process of confirming that a validated analytical method produces comparable results under slightly different conditions.[2] This is essential when data is generated across different laboratories, using different analytical techniques, or when methods are transferred between sites.[2][3] Regulatory bodies like the FDA and EMA provide guidelines on when cross-validation is necessary to ensure data consistency and reliability.[2] The primary goal is to demonstrate that the analytical methods are robust and yield equivalent quantitative results.
Comparative Analysis of Analytical Methods
The choice of an analytical method for quantifying this compound derivatives is critical for achieving the desired sensitivity, selectivity, and throughput. The following table summarizes the performance of three commonly employed techniques for the analysis of 9-hydroxyrisperidone, offering insights applicable to other compounds in this class.
| Parameter | UPLC-MS/MS | HPLC-UV | LC-MS |
| Linearity Range | 0.2 - 500 ng/mL | 2.0 - 200.0 ng/mL | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 6 ng/mL or lower | 0.1 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 0.2 ng/mL | 1.0 ng/mL | 0.1 ng/mL (S/N > 3) |
| Intra-day Precision (%RSD) | < 11% | < 7.9% | < 15% |
| Inter-day Precision (%RSD) | < 9% | < 10.2% | < 15% |
| Accuracy (% Recovery) | 95.8 - 106.3% | 91 - 112% | 92.5 - 108.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods for the quantification of 9-hydroxyrisperidone and can be adapted for other this compound derivatives with appropriate optimization.
UPLC-MS/MS Method
This method offers high sensitivity and rapid analysis times, making it suitable for high-throughput applications.
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique. For plasma samples, a mixed-mode cation exchange (MCX) SPE plate is conditioned with methanol (B129727) and water. The sample is loaded, washed with formic acid and methanol, and then eluted with ammoniated methanol. The eluate is subsequently diluted with water before injection.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase UPLC column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution with a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: Approximately 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For 9-hydroxyrisperidone, a common transition is m/z 427.2 > 207.1.
-
HPLC-UV Method
HPLC with UV detection is a robust and widely available technique, suitable for routine therapeutic drug monitoring.
-
Sample Preparation: Similar to UPLC-MS/MS, solid-phase extraction is often employed for sample clean-up.
-
Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 3µm particle size).
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and a buffer such as perchloric acid buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 238 nm.
-
LC-MS Method
LC-MS provides a balance of sensitivity and accessibility, offering an alternative to both UPLC-MS/MS and HPLC-UV.
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction can be used depending on the matrix complexity.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous solution containing formic acid or ammonium acetate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Visualization of Workflows
To ensure clarity and reproducibility, the following diagrams illustrate the logical flow of the cross-validation process and a general experimental workflow for the analysis of this compound derivatives.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: General experimental workflow for the analysis of this compound derivatives.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound derivatives depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. UPLC-MS/MS offers the highest sensitivity and is ideal for bioanalytical studies, while HPLC-UV provides a robust and cost-effective solution for routine analysis. LC-MS serves as a valuable intermediate option. Regardless of the chosen method, rigorous validation and, where necessary, cross-validation are imperative to ensure the generation of high-quality, reliable, and reproducible data. This guide provides a foundational understanding and practical protocols to aid researchers in this process.
References
A Comparative Guide to 1,2-Benzisoxazole and Other Heterocyclic Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets. This guide provides an objective, data-driven comparison of the 1,2-benzisoxazole scaffold against other prominent heterocyclic systems—specifically pyrazole (B372694) and benzimidazole (B57391). We will delve into their physicochemical properties, and comparative performance in key therapeutic areas such as oncology, infectious diseases, and inflammation, supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of a scaffold are fundamental to its drug-like characteristics, influencing solubility, permeability, and metabolic stability. Below is a comparative summary of the parent heterocyclic systems.
| Property | This compound | Pyrazole | Benzimidazole |
| Molecular Formula | C₇H₅NO | C₃H₄N₂ | C₇H₆N₂ |
| Molecular Weight ( g/mol ) | 119.12 | 68.08 | 118.14 |
| pKa (of conjugate acid) | Not readily available | 2.48[1] | 5.5[2] |
| logP | 1.6 | 0.26[1] | 1.32[3] |
| Dipole Moment (D) | ~1.6 | >2.5[4] | 3.93 |
Performance in Oncology: A Comparative Analysis of Anticancer Activity
The development of novel anticancer agents is a primary focus of drug discovery. Here, we compare the in vitro cytotoxic activity of derivatives of this compound, pyrazole, and benzimidazole against various cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), is collated from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Anticancer Activity (IC₅₀ in µM)
| Compound Class | Derivative/Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| This compound | 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole | MV4-11 (AML) | 2 | |
| This compound | Representative HDAC Inhibitor | A549 (Lung) | 5.8 | |
| This compound | Representative VEGFR-2 Inhibitor | HT-29 (Colon) | 1.2 | |
| Pyrazole | Pyrazole Benzamide Derivative | MCF-7 (Breast) | 4.98 | |
| Pyrazole | Pyrazole Dihydro Triazinone Derivative | HCT-116 (Colon) | 7.74 | |
| Benzimidazole | 2-substituted benzimidazole | MCF-7 (Breast) | 0.57 | |
| Benzimidazole | PARP-1/PARP-2 Inhibitor (5cj) | MDA-MB-436 (Breast) | 17.4 | |
| Benzimidazole | PARP-1/PARP-2 Inhibitor (5cp) | CAPAN-1 (Pancreatic) | 15.5 |
Performance in Infectious Diseases: A Comparative Analysis of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi. The following table summarizes the minimum inhibitory concentration (MIC) values for derivatives of the three scaffolds against various microbial strains. A lower MIC value indicates greater potency.
Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative/Substituents | Microorganism | MIC (µg/mL) | Reference(s) |
| This compound | Glucoside derivative (9a) | E. coli | Moderate Activity | |
| This compound | Glucoside derivative (9b) | S. aureus | Moderate Activity | |
| Pyrazole | Pyrazole-1-sulphonamide (3a) | S. aureus | Moderate Activity | |
| Pyrazole | Pyrazoline-1-thiocarboxamide (4a) | E. coli | Moderate Activity | |
| Benzimidazole | Benzoxazole derivative (II) | S. aureus | 50 | |
| Benzimidazole | Benzoxazole derivative (III) | S. aureus | 25 | |
| Benzimidazole | 2-substituted benzimidazole | S. aureus | Potent Activity |
Performance in Inflammation: A Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. The anti-inflammatory potential of these heterocyclic derivatives is often evaluated by their ability to inhibit key inflammatory mediators or pathways. The data below is from in vivo studies, primarily the carrageenan-induced paw edema model, which measures the reduction in swelling.
Anti-inflammatory Activity (% Inhibition of Edema)
| Compound Class | Derivative/Substituents | In Vivo Model | % Inhibition | Reference(s) |
| Pyrazole | N1-benzenesulfonamide derivative (3d) | Carrageenan-induced paw edema (rat) | 90.40 | |
| Pyrazole | N1-phenyl derivative (6b) | Carrageenan-induced paw edema (rat) | High Activity | |
| Benzimidazole | Imidazopyridine derivative (X10) | LPS-induced septic death (mouse) | Significant Protection | |
| Benzimidazole | 2-substituted derivative (B2) | Carrageenan-induced paw edema (mice) | Comparable to Diclofenac |
Experimental Protocols
For the purpose of reproducibility and standardized comparison, detailed experimental protocols for the key assays cited are provided below.
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the untreated control.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
Principle: This in vivo assay induces an acute inflammatory response in the paw of a rodent by injecting carrageenan. The efficacy of an anti-inflammatory compound is measured by its ability to reduce the resulting edema.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle only.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: General experimental workflow for evaluating the biological activity of heterocyclic compounds.
Caption: Simplified NF-κB signaling pathway, a common target for anti-inflammatory drugs.
Conclusion
References
A Head-to-Head Comparison of 1,2-Benzisoxazole-Based Antipsychotic Drugs
A class of atypical antipsychotics built on a 1,2-benzisoxazole core structure has become a cornerstone in the management of schizophrenia and other psychotic disorders. This guide provides a detailed, data-driven comparison of prominent drugs in this class—Risperidone (B510), its active metabolite Paliperidone (B428), Iloperidone (B1671726), and Lurasidone (B1662784). We examine their pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles to assist researchers and drug development professionals in understanding their distinct characteristics.
Mechanism of Action: A Shared Scaffold with Distinct Affinities
The therapeutic effects of these atypical antipsychotics are primarily attributed to their potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] The dopamine hypothesis of schizophrenia suggests that an overactivity of dopaminergic signal transduction contributes to the positive symptoms of the disorder.[3] All second-generation antipsychotics share this fundamental mechanism of combined D2 and 5-HT2A antagonism, which is believed to reduce the risk of extrapyramidal symptoms (EPS) compared to older, first-generation antipsychotics that primarily block D2 receptors.[4] The blockade of 5-HT2A receptors may also contribute to efficacy against the negative and cognitive symptoms of schizophrenia.[5]
While sharing a common mechanism, these drugs exhibit unique receptor binding profiles that influence their clinical effects and side-effect profiles. For instance, Lurasidone and Iloperidone also show partial agonism at the 5-HT1A receptor, which may further enhance dopamine release in the prefrontal cortex and contribute to improved cognitive function. Variations in affinity for other receptors, such as adrenergic (α1, α2) and histaminergic (H1) receptors, are largely responsible for differences in side effects like orthostatic hypotension and sedation.
Below is a diagram illustrating the core signaling pathway targeted by these drugs.
Pharmacodynamic Profile: Receptor Binding Affinities
The affinity of a drug for its target receptors, often expressed as the inhibition constant (Ki), is a critical determinant of its potency and side-effect profile. A lower Ki value indicates a stronger binding affinity. The table below summarizes the receptor binding affinities for key this compound derivatives.
| Receptor | Risperidone (Ki, nM) | Paliperidone (Ki, nM) | Iloperidone (Ki, nM) | Lurasidone (Ki, nM) |
| Dopamine D2 | 3.13 - 5.9 | 0.16 - 4.8 | 6.2 | 1.1 |
| Serotonin 5-HT2A | 0.16 - 4.8 | 0.25 | 0.3 | 0.5 |
| Serotonin 5-HT7 | High Affinity | High Affinity | 0.3 | 0.5 |
| Adrenergic α1 | 0.8 | 1.1 | 0.3 | 10.9 |
| Adrenergic α2 | 1.1 | 3.5 | 6.7 | 40.7 |
| Histamine H1 | 2.1 | 7.9 | 2.2 | 19.4 |
| Muscarinic M1 | >1000 | No Affinity | >1000 | >1000 |
| (Data compiled from multiple sources) |
Pharmacokinetic Comparison
The absorption, distribution, metabolism, and excretion profiles of these drugs influence their dosing frequency and potential for drug-drug interactions. Paliperidone is the active metabolite of risperidone (9-hydroxyrisperidone), which simplifies its metabolism.
| Parameter | Risperidone | Paliperidone | Iloperidone | Lurasidone |
| Oral Bioavailability | ~70% | ~28% | ~96% | ~9-19% |
| Time to Peak (Tmax) | ~1 hour | ~24 hours | ~2-4 hours | ~1-3 hours |
| Half-life (T½) | ~3-20 hours (active moiety) | ~23 hours | ~18-33 hours | ~18 hours |
| Primary Metabolism | CYP2D6 | Minimal (excreted unchanged) | CYP2D6, CYP3A4 | CYP3A4 |
| (Data compiled from multiple sources) |
Clinical Efficacy and Safety Profile
Clinical trials provide the ultimate test of a drug's performance. Efficacy is often measured by the change in the Positive and Negative Syndrome Scale (PANSS) total score in patients with schizophrenia.
A randomized, open-label study comparing lurasidone and risperidone found both drugs to be equally effective in reducing PANSS scores at 6 weeks. Another double-blind, non-inferiority study confirmed that lurasidone was non-inferior to risperidone in improving PANSS total scores. While efficacy is comparable, the side-effect profiles show important distinctions.
| Adverse Effect | Risperidone | Paliperidone | Iloperidone | Lurasidone |
| Weight Gain | Moderate-High | Moderate | Moderate | Low |
| Extrapyramidal Symptoms (EPS) | High | High | Low | High |
| Hyperprolactinemia | High | High | Moderate | Low |
| Sedation | Moderate | Low | High | Low |
| Orthostatic Hypotension | High | Moderate | Very High | Low |
| (Data compiled from multiple sources) |
Studies have shown that lurasidone is associated with less weight gain and metabolic disturbance compared to risperidone. Switching from risperidone to lurasidone has been shown to reverse adverse effects like weight gain and elevated prolactin levels. Risperidone and paliperidone are most commonly associated with hyperprolactinemia.
Experimental Protocols
Methodology: Receptor Binding Affinity Assay
The determination of receptor binding affinities (Ki values) is a fundamental experiment in pharmacology. A common method is the competitive radioligand binding assay.
-
Preparation of Receptor Source: A stable cell line expressing the human receptor of interest (e.g., dopamine D2 receptor) is cultured. The cells are harvested, and a membrane fraction is prepared through homogenization and centrifugation.
-
Assay Components: The assay mixture includes the receptor preparation, a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) at a fixed concentration, and varying concentrations of the unlabeled competitor drug (e.g., risperidone).
-
Incubation: The components are incubated in a suitable buffer to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. This creates a sigmoidal competition curve. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Below is a workflow diagram for a typical competitive binding assay.
Conclusion
The this compound-based atypical antipsychotics represent a significant therapeutic class for psychotic disorders. While Risperidone, Paliperidone, Iloperidone, and Lurasidone share a core mechanism of D2 and 5-HT2A receptor antagonism, their distinct pharmacodynamic and pharmacokinetic profiles lead to important differences in clinical use. Lurasidone, for example, offers comparable efficacy to risperidone but with a more favorable metabolic profile, making it a valuable alternative. Conversely, the high incidence of orthostatic hypotension with iloperidone requires careful dose titration. Understanding these head-to-head differences, supported by quantitative experimental data, is crucial for both clinical decision-making and the rational design of future antipsychotic agents.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. 1,2-Benzisoxazole, a heterocyclic compound utilized in various research and development applications, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step information for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this chemical should always operate in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.
Hazard Profile and Disposal Overview
This compound is classified as a combustible liquid and is considered hazardous.[1] Improper disposal is prohibited; it must not be poured down the drain or mixed with non-hazardous waste.[1] The primary method of disposal is through an approved hazardous waste disposal plant, which typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
| Parameter | Information | Citation |
| Synonyms | Indoxazine, Benzisoazole, Benzisoxazine | [1] |
| CAS Number | 271-95-4 | [1] |
| Hazard Classification | Combustible Liquid, Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation | |
| Primary Disposal Route | Incineration at a licensed hazardous waste disposal facility | |
| Incompatible Wastes | Strong oxidizing agents, strong acids, halogenated compounds. Do not mix with other waste streams unless compatibility is confirmed. | |
| Container Requirements | Use original or approved, chemically compatible, and clearly labeled waste containers. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste should follow a structured procedure to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including reaction mixtures, contaminated labware (e.g., pipettes, vials), and personal protective equipment, must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.
2. Waste Collection and Storage:
-
Collect liquid waste in a dedicated, leak-proof, and chemically resistant container with a secure screw-top cap. The original product container can be suitable for this purpose.
-
Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, clearly labeled, and sealed container.
-
Store waste containers in a designated, well-ventilated, and cool satellite accumulation area away from sources of ignition, heat, and incompatible materials.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Combustible," "Irritant").
4. Waste Characterization (Generator Responsibility):
-
As the waste generator, your institution is responsible for determining the appropriate hazardous waste codes. While this compound is not specifically listed with a "U" or "P" code under the Resource Conservation and Recovery Act (RCRA), it will likely be classified based on its characteristics.
-
Given its flash point, it would be classified as an ignitable hazardous waste with the RCRA code D001 .
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with an accurate description of the waste, including its composition and volume.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed container and dispose of it as hazardous waste.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the recommended disposal method is based on standard procedures for combustible and hazardous organic chemicals. The primary cited protocol is incineration at a licensed facility.
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
